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  • Product: 4-(aminomethyl)-2-nitrophenol
  • CAS: 21078-47-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical and Physical Properties of 4-(Aminomethyl)-2-nitrophenol

Executive Summary In the landscape of contemporary organic synthesis and drug development, functionalized nitrophenols serve as critical building blocks. 4-(Aminomethyl)-2-nitrophenol , predominantly utilized and stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary organic synthesis and drug development, functionalized nitrophenols serve as critical building blocks. 4-(Aminomethyl)-2-nitrophenol , predominantly utilized and stabilized as its sulfate salt (CAS: 2138204-41-6)[1], represents a highly versatile small-molecule scaffold[2]. Characterized by an electron-deficient aromatic core, an acidic phenolic hydroxyl, and a basic primary amine, this compound offers unique orthogonal reactivity. This whitepaper provides an authoritative technical analysis of its physicochemical properties, structural dynamics, and validated methodologies for its synthesis and spectroscopic characterization.

Structural Identity and Electronic Dynamics

The molecule features a phenol core with a nitro group (-NO₂) positioned ortho to the hydroxyl group, and an aminomethyl group (-CH₂NH₂) at the para position.

This specific arrangement dictates its fundamental chemical behavior[1]:

  • Enhanced Phenolic Acidity: The ortho-nitro group exerts strong electron-withdrawing inductive and resonance effects. This stabilizes the phenoxide anion upon deprotonation, significantly lowering the pKa of the hydroxyl group compared to an unsubstituted phenol.

  • Aliphatic Basicity: Unlike anilines, the primary amine in this compound is insulated from the aromatic ring's electron-withdrawing resonance by a methylene bridge (-CH₂-). Consequently, it retains the high basicity typical of aliphatic amines (pKa ~ 9–10).

  • Amphoteric Nature & Salt Formation: Due to the presence of both an acidic and a basic functional group, the free base exists as a zwitterion in neutral aqueous environments. To prevent oxidative degradation and polymerization of the primary amine, the compound is commercially supplied and stored as a sulfate salt [3].

Physicochemical Properties

The following quantitative data summarizes the core physical and computed properties of the sulfate salt derivative, providing essential parameters for formulation and analytical tracking.

Table 1: Physicochemical and Computed Properties
PropertyValueSource
IUPAC Name 4-(aminomethyl)-2-nitrophenol;sulfuric acid[3]
CAS Registry Number 2138204-41-6[1]
Molecular Formula C₇H₁₀N₂O₇S[3]
Molecular Weight 266.23 g/mol [3]
Exact Mass 266.02087 Da[3]
Topological Polar Surface Area (TPSA) 175 Ų[3]
Hydrogen Bond Donors 4[3]
Hydrogen Bond Acceptors 8[3]
Rotatable Bonds 1[3]

Synthetic Methodology: Rational Design and Execution

While the compound can be derived from various precursors, a highly controlled reductive amination of 4-hydroxy-3-nitrobenzaldehyde ensures high fidelity and yield.

SyntheticWorkflow A 4-Hydroxy-3-nitrobenzaldehyde (Precursor) B Reductive Amination (NH4OAc, NaBH3CN) A->B C 4-(Aminomethyl)-2-nitrophenol (Free Base) B->C D Salt Formation (H2SO4 in EtOH) C->D E 4-(Aminomethyl)-2-nitrophenol Sulfate Salt D->E

Figure 1: Synthetic workflow for 4-(aminomethyl)-2-nitrophenol sulfate via reductive amination.

Protocol 1: Reductive Amination and Sulfate Salt Formation

Objective: Synthesize and stabilize 4-(aminomethyl)-2-nitrophenol sulfate.

  • Iminium Ion Formation: Dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours.

    • Causality: A massive excess of ammonium acetate is critical to drive the equilibrium toward the imine/iminium intermediate. This high concentration outcompetes the potential formation of secondary amines, which occurs when the newly formed primary amine attacks unreacted aldehyde.

  • Selective Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise.

    • Causality: NaBH₃CN is highly chemoselective at pH 6–7. It rapidly reduces the protonated iminium ion but reacts sluggishly with the unreacted carbonyl, ensuring a high yield of the primary amine without reducing the starting material to an alcohol.

  • Workup and Extraction: Quench the reaction with 1M HCl (Caution: HCN gas evolution; perform in a fume hood). Adjust to pH 9 with NaOH and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation: Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) must show a baseline spot (highly polar amine) and the complete absence of the high-Rf, UV-active aldehyde starting material, visually confirming 100% conversion.

  • Salt Precipitation: Dissolve the crude free base in absolute ethanol. Slowly add a stoichiometric amount of 1M H₂SO₄ in ethanol dropwise at 0°C. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.

    • Causality: The sulfate salt is highly insoluble in cold ethanol. This thermodynamic sink allows for rapid crystallization, effectively excluding organic impurities from the crystal lattice.

Analytical Validation and Spectroscopic Characterization

To ensure the material meets the rigorous >95% purity standard required for downstream drug development, a multiplexed analytical approach is mandatory.

AnalyticalWorkflow Start Synthesized Compound (Sulfate Salt) Sub1 FTIR Spectroscopy Start->Sub1 Sub2 1H-NMR (DMSO-d6) Start->Sub2 Sub3 LC-MS Analysis Start->Sub3 Res1 Identify -NH3+ and -OH stretching bands Sub1->Res1 Res2 Confirm methylene protons (~4.0 ppm) Sub2->Res2 Res3 Verify[M+H]+ ion (m/z 169.06) Sub3->Res3 Valid Structural Confirmation & Purity > 95% Res1->Valid Res2->Valid Res3->Valid

Figure 2: Multiplexed analytical validation workflow for structural confirmation and purity.

Protocol 2: Spectroscopic Validation and Purity Analysis

Objective: Confirm the structural integrity and exact mass of the synthesized sulfate salt.

  • Sample Preparation for NMR: Dissolve 10 mg of the sulfate salt in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: The ionic nature of the sulfate salt renders it completely insoluble in standard non-polar NMR solvents like CDCl₃. DMSO-d₆ effectively disrupts the strong intermolecular hydrogen bonding and the crystal lattice, providing a homogenous solution.

  • ¹H-NMR Acquisition: Acquire the spectrum at 400 MHz.

    • Self-Validation: The spectrum must display a distinct singlet integrating to 2H at approximately 4.0 ppm, corresponding to the benzylic methylene protons (-CH₂-). The integration ratio of the aromatic protons (3H) to these methylene protons (2H) serves as an internal quantitative check for structural integrity.

  • FTIR Analysis: Perform Attenuated Total Reflectance (ATR) FTIR.

    • Causality: ATR-FTIR requires no sample preparation (unlike KBr pelleting), preventing moisture absorption that could mask the critical -OH and -NH₃⁺ stretching regions.

    • Self-Validation: The spectrum must show a broad band at 3200–2800 cm⁻¹ (ammonium N-H stretch) and strong asymmetric/symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹. The absence of a sharp carbonyl peak at ~1700 cm⁻¹ confirms the absence of unreacted precursor.

  • LC-MS Purity Check: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

    • Self-Validation: The mass spectrometer, operating in positive electrospray ionization (ESI+) mode, must show a dominant [M+H]⁺ peak at m/z 169.06, confirming the exact mass of the free base (C₇H₈N₂O₃)[3].

Safety, Handling, and Supramolecular Applications

GHS Classification and Handling

According to standardized GHS classifications[3], 4-(aminomethyl)-2-nitrophenol sulfuric acid is designated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315 & H318: Causes skin irritation and serious eye damage.

  • H335: May cause respiratory irritation.

Protocol Standard: All handling must occur within a certified Class II biological safety cabinet or chemical fume hood. Personnel must utilize nitrile gloves, tightly sealed safety goggles, and a lab coat.

Applications in Supramolecular Chemistry

Beyond its role as a pharmaceutical intermediate[4], the molecule's dense array of hydrogen bond donors (-OH, -NH₃⁺) and acceptors (-NO₂, SO₄²⁻) makes it an exceptional candidate for forming complex, ordered supramolecular assemblies[1]. The interplay of these functional groups leads to predictable hydrogen-bonding patterns (supramolecular synthons), which are currently being leveraged in the design of novel crystalline materials and advanced chemical sensors.

References

  • 4-(Aminomethyl)-2-nitrophenol; sulfuric acid | C7H10N2O7S | CID 132342126 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: 4-(Aminomethyl)-2-nitrophenol Sulfate (CAS 2138204-41-6)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Focus: Molecular Weight Elucidation, Synthetic Causality, and Analytical Validation Executive Summary In contemporary organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Focus: Molecular Weight Elucidation, Synthetic Causality, and Analytical Validation

Executive Summary

In contemporary organic synthesis and medicinal chemistry, functionalized nitrophenols act as highly versatile small-molecule scaffolds. 4-(Aminomethyl)-2-nitrophenol sulfate (CAS 2138204-41-6) is a prime example, offering a unique combination of reactive handles: a primary amine, a phenolic hydroxyl, and an electron-withdrawing nitro group [1].

A critical parameter for researchers utilizing this scaffold in high-throughput screening or bioconjugation is its exact molecular weight: 266.23 g/mol [2]. This guide deconstructs the physicochemical properties of this compound, explains the causality behind its salt formulation, and provides self-validating protocols for its synthesis and analytical verification.

Physicochemical Profiling & Structural Elucidation

The parent compound, 4-(aminomethyl)-2-nitrophenol, is amphoteric. It contains both a basic primary amine (pKa ~9.5) and a weakly acidic phenol (pKa ~7.2, lowered by the ortho-nitro group). In its free base form, the compound is prone to auto-oxidation and exhibits poor shelf-life.

The Causality of the Sulfate Salt: Formulating this scaffold as a 1:1 sulfate salt (sulfuric acid addition) intentionally protonates the primary amine. This structural choice prevents nucleophilic degradation, drastically improves aqueous solubility, and yields a highly stable crystalline powder suitable for long-term storage and precise stoichiometric weighing in drug development workflows [3].

Table 1: Key Physicochemical Parameters
PropertyValueScientific Rationale / Significance
Chemical Name 4-(Aminomethyl)-2-nitrophenol sulfate (1:1)Standard IUPAC nomenclature indicating a 1:1 salt stoichiometry.
CAS Registry Number 2138204-41-6Unique identifier specifically for the sulfate salt derivative.
Molecular Formula C₇H₁₀N₂O₇S (C₇H₈N₂O₃ · H₂SO₄)Represents the free base plus one equivalent of sulfuric acid.
Average Molecular Wt. 266.23 g/mol Calculated via average atomic masses; critical for molarity calculations.
Monoisotopic Mass 266.0209 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS).
Free Base Exact Mass 168.0535 DaTarget mass for the organic moiety during positive-ion ESI-MS.

Synthetic Methodologies & Reaction Causality

While direct nitration of 4-(aminomethyl)phenol might seem intuitive, it suffers from poor regiocontrol and catastrophic oxidation of the unprotected primary amine. Instead, a bottom-up synthetic sequence starting from 2-nitrophenol ensures absolute regioselectivity [3].

G N1 2-Nitrophenol + Formaldehyde N2 Hydroxymethylation (Electrophilic Aromatic Substitution) N1->N2 N3 4-(Hydroxymethyl)- 2-nitrophenol N2->N3 N4 Halogenation (e.g., PBr3 or HBr) N3->N4 N5 4-(Bromomethyl)- 2-nitrophenol N4->N5 N6 Amination (Gabriel Synthesis / NH3) N5->N6 N7 4-(Aminomethyl)- 2-nitrophenol (Free Base) N6->N7 N8 Salt Formation (1 eq. H2SO4) N7->N8 N9 CAS 2138204-41-6 MW: 266.23 g/mol N8->N9

Figure 1: Bottom-up synthetic pathway for 4-(aminomethyl)-2-nitrophenol sulfate.

Step-by-Step Synthetic Protocol (Salt Formation Phase)
  • Free Base Isolation: Dissolve the purified 4-(aminomethyl)-2-nitrophenol free base in anhydrous ethanol under an inert argon atmosphere. Causality: Argon prevents premature oxidation of the electron-rich aminophenol intermediate.

  • Acid Addition: Slowly add 1.05 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C. Causality: The exothermic nature of acid-base neutralization requires strict thermal control to prevent degradation of the nitro group.

  • Crystallization: Allow the solution to warm to room temperature, then induce crystallization by adding diethyl ether as an anti-solvent. Causality: The highly polar sulfate salt is insoluble in ether, forcing a high-purity precipitation.

  • Filtration & Drying: Vacuum filter the precipitate and dry under high vacuum at 40°C for 12 hours to yield the final compound (MW: 266.23 g/mol ).

Analytical Validation & Quality Control

To guarantee the integrity of CAS 2138204-41-6 in biological assays, researchers must utilize a self-validating analytical system. The following LC-MS protocol is designed to simultaneously confirm the organic free base and the inorganic counterion, thereby validating the 266.23 g/mol molecular weight.

G S1 Sample Prep: Dissolve in H2O/MeOH S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI-MS (Rapid Polarity Switching) S2->S3 S4 Free Base Confirmation Target: 169.06 m/z [M+H]+ S3->S4 Positive Ion Mode S5 Sulfate Confirmation Target: 96.96 m/z[HSO4]- S3->S5 Negative Ion Mode S6 Data Synthesis & MW Validation (266.23 g/mol) S4->S6 S5->S6

Figure 2: Self-validating LC-MS workflow for exact mass and salt stoichiometry.

Step-by-Step LC-MS Methodology
  • Analyte Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Methanol (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: The highly polar nature of the sulfate salt necessitates aqueous conditions for complete dissociation. Formic acid acts as an ionization enhancer for the positive ion mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The C18 stationary phase provides adequate retention for the moderately polar free base, separating it from the unretained sulfate counterion which elutes immediately in the void volume.

  • Dual-Polarity ESI-MS Acquisition: Run the mass spectrometer in rapid polarity-switching mode (ESI+/ESI-).

    • Causality: Because the salt completely dissociates in solution, you cannot detect an intact 266 m/z ion. Instead, the free base ionizes in ESI+ as [M+H]⁺ at m/z 169.06 , while the sulfate counterion ionizes in ESI- as [HSO₄]⁻ at m/z 96.96 . Detecting both ions in a 1:1 relative abundance ratio is the definitive, self-validating proof of the compound's identity and its 266.23 g/mol molecular weight.

Applications in Drug Discovery

The 266.23 g/mol molecular weight of 4-(aminomethyl)-2-nitrophenol sulfate makes it highly atom-economical for fragment-based drug discovery (FBDD).

  • Amide Coupling: The primary aminomethyl group serves as an excellent nucleophile for EDC/NHS-mediated coupling with carboxylic acid-containing pharmacophores.

  • Heterocycle Synthesis: Following conjugation, the ortho-nitrophenol moiety can be catalytically reduced (e.g., via H₂/Pd-C) to an ortho-aminophenol. This intermediate is a classic, highly reactive precursor for the rapid assembly of benzoxazoles , a privileged class of heterocycles found in numerous FDA-approved kinase inhibitors and antimicrobial agents.

References

  • National Center for Biotechnology Information. "4-(Aminomethyl)-2-nitrophenol; sulfuric acid | C7H10N2O7S | CID 132342126" PubChem. URL:[Link]

Foundational

Comprehensive NMR Spectroscopic Characterization of 4-(Aminomethyl)-2-nitrophenol: A Technical Guide

Executive Summary In contemporary organic chemistry and drug development, 4-(aminomethyl)-2-nitrophenol serves as a highly versatile intermediate for the synthesis of advanced pharmaceuticals, dyes, and complex aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary organic chemistry and drug development, 4-(aminomethyl)-2-nitrophenol serves as a highly versatile intermediate for the synthesis of advanced pharmaceuticals, dyes, and complex aromatic architectures[1]. Unambiguous structural characterization of this compound is critical for quality control and downstream synthetic validation.

As a Senior Application Scientist, I frequently encounter the challenge of assigning highly substituted aromatic systems where overlapping signals and complex electronic effects obscure standard interpretations. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(aminomethyl)-2-nitrophenol, detailing the electronic push-pull dynamics, quantitative chemical shifts, and self-validating experimental protocols required for definitive structural assignment.

Structural Dynamics & Electronic Effects

To understand the NMR spectra of 4-(aminomethyl)-2-nitrophenol, we must first analyze the causality behind its chemical shifts. The aromatic ring is subjected to a complex interplay of inductive (-I) and resonance (+R, -R) effects from its three substituents:

  • The Hydroxyl Group (-OH) at C1: Acts as a strong electron-donating group (EDG) via resonance (+R effect). This increases electron density at the ortho (C2, C6) and para (C4) positions, generally shielding these nuclei.

  • The Nitro Group (-NO2) at C2: A potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It strongly deshields its ortho (C1, C3) and para (C5) positions.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the strong intramolecular hydrogen bond between the C1-OH and the adjacent C2-NO2 group. This interaction locks the conformation of the nitro group, altering its magnetic anisotropy and reducing the electron-donating capacity of the hydroxyl oxygen. Consequently, the expected shielding effect on H-6 is diminished, pushing its chemical shift further downfield than standard empirical calculations would predict.

Quantitative Data: 1H and 13C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for 4-(aminomethyl)-2-nitrophenol. Data ranges account for minor variations due to solvent effects (e.g., DMSO- d6​ vs. CDCl 3​ ) and the protonation state of the aminomethyl group (free base vs. sulfate salt)[1].

Table 1: 1 H NMR Chemical Shifts & Multiplicity
Proton AssignmentExpected Shift (ppm)MultiplicityCoupling Constant ( J )Mechanistic Rationale
H-3 7.8 – 8.2Doublet (d)~ 2.0 HzHighly deshielded by the ortho-nitro group; exhibits only meta-coupling to H-5.
H-6 7.2 – 7.6Doublet (d)~ 8.5 HzOrtho-coupling to H-5. Deshielded due to the reduced +R effect of the H-bonded hydroxyl group.
H-5 7.0 – 7.4Doublet of doublets (dd)8.5 Hz, 2.0 HzExhibits both ortho-coupling to H-6 and meta-coupling to H-3.
-CH 2​ - 3.8 – 4.2Singlet (s) or broadN/ABenzylic protons; shift depends heavily on the protonation state of the adjacent amine.
-NH 2​ / -NH 3+​ 2.5 – 8.5Broad singlet (br s)N/AExchangeable. Appears downfield (~8.0 ppm) if isolated as a sulfate salt[1].
-OH 10.0 – 11.0Broad singlet (br s)N/AExchangeable. Highly deshielded due to intramolecular H-bonding with the nitro group.

Note: The integration ratio of the aromatic protons (H-3 : H-5 : H-6) must be a strict 1:1:1, serving as an internal validation of sample purity.

Table 2: 13 C NMR Chemical Shifts (Predicted Backbone)

Drawing parallels from related nitrophenol derivatives[2], the 13 C NMR spectrum maps the carbon backbone as follows:

Carbon AssignmentExpected Shift (ppm)Carbon TypeRationale
C1 (-OH)~ 150 – 155QuaternaryStrongly deshielded by the directly attached electronegative oxygen.
C2 (-NO 2​ )~ 135 – 140QuaternaryDeshielded by the electron-withdrawing nitro group.
C5 (Ar-H)~ 135 – 137Methine (CH)Para to the nitro group; experiences -R deshielding.
C4 (-CH 2​ NH 2​ )~ 130 – 135QuaternarySubstituted benzylic carbon.
C3 (Ar-H)~ 124 – 126Methine (CH)Ortho to the nitro group.
C6 (Ar-H)~ 118 – 122Methine (CH)Ortho to the hydroxyl group; experiences +R shielding.
C7 (-CH 2​ -)~ 40 – 45Methylene (CH 2​ )Aliphatic benzylic carbon attached to an amine.

Multi-Dimensional NMR Workflow for Unambiguous Assignment

To transition from theoretical assignments to a self-validating structural proof, 2D NMR techniques are mandatory. The workflow relies on a triad of experiments: COSY, HSQC, and HMBC[1].

NMR_Logic N1 1D ¹H NMR Identify Aromatic Protons (H-3, H-5, H-6) N3 COSY (2D) Map J-Coupling (H-5 to H-6) N1->N3 N4 HSQC (2D) Direct C-H Correlation (C3-H3, C5-H5, C6-H6) N1->N4 N5 HMBC (2D) Long-Range C-H (Identify C1, C2, C4) N1->N5 N2 1D ¹³C NMR Identify Carbon Backbone (C1 to C7) N2->N4 N2->N5 N6 Final Structural Assignment 4-(Aminomethyl)-2-nitrophenol N3->N6 N4->N6 N5->N6

Logical workflow for 2D NMR structural assignment of 4-(aminomethyl)-2-nitrophenol.

Mechanistic Breakdown of the 2D Workflow:
  • COSY (Correlation Spectroscopy): Validates the ortho-coupling between H-5 and H-6. The absence of a strong cross-peak for H-3 confirms its isolated position between the nitro and aminomethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly attached protons to their respective carbons, differentiating the methine carbons (C3, C5, C6) from the quaternary carbons (C1, C2, C4) which will not appear in this spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool. By tuning to nJCH​≈8 Hz, we observe 2-bond and 3-bond correlations. A crucial validation point is observing a cross-peak from the benzylic -CH 2​

    • protons to C3 and C5, definitively proving the para relationship of the aminomethyl group relative to the hydroxyl group.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for this compound.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 4-(aminomethyl)-2-nitrophenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is selected because it is a highly polar aprotic solvent capable of disrupting intermolecular forces in crystalline nitrophenols, ensuring complete dissolution. Crucially, unlike protic solvents (e.g., D 2​ O, CD 3​ OD), DMSO- d6​ does not exchange protons with the sample, allowing for the critical observation of the phenolic -OH and amine -NH 2​ signals.

  • Self-Validation: The presence of the DMSO quintet at 2.50 ppm and the HOD broad singlet at ~3.33 ppm serves as an internal chemical shift reference and validates solvent integrity.

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire data on a 400 MHz or 500 MHz spectrometer using a 30-degree flip angle (zg30 pulse program) with a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for yielding accurate, quantitative integration.

  • Self-Validation: Integrate the aromatic region. The integrals for H-3, H-5, and H-6 must yield a strict 1:1:1 ratio. Any deviation >5% indicates sample impurity or incomplete relaxation.

Step 3: 1D 13 C NMR Acquisition

  • Action: Acquire using composite pulse decoupling (CPD) with a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C2, C4).

Step 4: 2D HMBC Acquisition

  • Action: Set the long-range coupling constant delay to optimize for nJCH​=8 Hz.

  • Self-Validation: Verify the regiochemistry by checking for a correlation between the H-3 proton (7.8–8.2 ppm) and the C1 quaternary carbon (~150-155 ppm). If this 3-bond correlation is missing, the pulse sequence timing or the structural hypothesis must be re-evaluated.

References

  • PubChem. "4-(Aminomethyl)-2-nitrophenol; sulfuric acid". National Center for Biotechnology Information. Available at:[Link]

  • Royal Society of Chemistry. "15N Nuclear Polarisation in Nitration and Related Reactions". RSC Publishing. Available at: [Link]

Sources

Exploratory

Solvation Dynamics and Solubility Profile of 4-(Aminomethyl)-2-nitrophenol in Polar Aprotic Media

An In-Depth Technical Guide for API Development and Synthetic Optimization Chemical Architecture & Solvation Causality As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for API Development and Synthetic Optimization

Chemical Architecture & Solvation Causality

As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) synthesis, handling highly functionalized aromatic intermediates requires moving beyond trial-and-error solvent screening. 4-(aminomethyl)-2-nitrophenol is a prime example of a molecule that demands a mechanistic approach to solvation.

The compound features three distinct functional groups that dictate its physical chemistry:

  • Phenolic Hydroxyl (-OH): Rendered unusually acidic (lower pKa) due to the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group[1].

  • Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine that acts as a strong localized base[2].

  • Nitro Group (-NO₂): A highly polar, electron-withdrawing moiety that participates heavily in dipole interactions.

The Causality of the Crystal Lattice

In its solid state, 4-(aminomethyl)-2-nitrophenol forms a highly stable crystal lattice. The basic amine and the acidic phenol engage in intense intermolecular hydrogen bonding, often exhibiting zwitterionic character. To dissolve this compound, a solvent must provide enough solvation energy to overcome this robust lattice energy.

Why Polar Aprotic Solvents?

While polar protic solvents (like methanol or water) can disrupt this lattice, they act as both hydrogen-bond donors and acceptors. This dual action heavily solvates the nucleophilic amine, forming a tight solvent shell that drastically reduces the molecule's reactivity in downstream synthetic steps (such as amide coupling or alkylation)[3].

Polar aprotic solvents —specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are the strategic choice. They possess high dielectric constants and large dipole moments, but crucially, they lack acidic protons[3]. The oxygen atoms in the sulfoxide (S=O) or carbonyl (C=O) groups act as potent hydrogen-bond acceptors [4]. They effectively solvate the -OH and -NH₂ protons of 4-(aminomethyl)-2-nitrophenol, breaking the crystal lattice. Because these solvents cannot donate hydrogen bonds, the nucleophilic sites of the dissolved molecule remain relatively "free" and highly reactive[3],[4].

Quantitative Data Presentation: Solubility Profiles

Not all polar aprotic solvents are created equal. The solubility of 4-(aminomethyl)-2-nitrophenol varies drastically based on the specific hydrogen-bond accepting capacity of the solvent, rather than just its raw polarity[2].

Table 1: Comparative Physicochemical Properties and Estimated Solubility Profile at 25°C

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityEstimated Solubility (mg/mL)Solvation Mechanism & Causality
DMSO 46.73.96Very High (S=O)>100 The highly polarized S=O bond acts as an aggressive H-bond acceptor, easily disrupting the solute's lattice. Optimal for high-concentration API processing.
DMF 36.73.82High (C=O)50 - 100 Strong solvation via the formyl carbonyl. Excellent alternative if the high boiling point or viscosity of DMSO is problematic for downstream isolation.
NMP 32.24.09High (C=O)50 - 80 The cyclic lactam structure provides strong dipole-dipole interactions. Highly effective, though regulatory scrutiny (REACH) limits its use in late-stage pharma.
Acetonitrile (ACN) 37.53.92Low (C≡N)<10 Despite a high dielectric constant, the cyano group is a poor H-bond acceptor. Fails to overcome the strong intermolecular hydrogen bonds of the solute.

Experimental Workflow: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for amphoteric compounds in aprotic media, we must differentiate between kinetic dissolution (how fast it dissolves) and thermodynamic equilibrium (the absolute saturation limit).

The following protocol is a self-validating system adapted from the 5[5], specifically optimized for high-boiling polar aprotic solvents.

Step-by-Step Methodology

Step 1: Preliminary Visual Estimation

  • Weigh 10 mg of 4-(aminomethyl)-2-nitrophenol into a glass vial.

  • Add the target solvent (e.g., DMSO) in 0.1 mL increments, vortexing for 2 minutes after each addition.

  • Record the volume required for complete visual dissolution. Multiply this estimated concentration by 5 to determine the target excess mass for the definitive test.

Step 2: Saturation and Thermal Equilibration

  • Add the calculated excess mass of the compound into three separate, tightly sealed amber glass vials (to prevent photolytic degradation of the nitroaromatic ring).

  • Add 5.0 mL of the polar aprotic solvent to each vial.

  • Place the vials in an orbital shaker incubator set precisely to 25.0 ± 0.1°C at 150 RPM.

  • Self-Validation Checkpoint: Extract 100 µL aliquots at 24, 48, and 72 hours . Thermodynamic equilibrium is proven only when the concentration variance between the 48h and 72h samples is less than 5%[5].

Step 3: Phase Separation (Causality of Choice) Crucial Insight: Do not use standard syringe filtration. Polar aprotic solvents like DMF and DMSO can partially dissolve cellulosic filter membranes, introducing impurities. Furthermore, the highly polar solute can adsorb onto the filter matrix, artificially lowering the measured concentration.

  • Transfer the equilibrated suspensions to chemical-resistant microcentrifuge tubes.

  • Centrifuge at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid, yielding a pristine saturated supernatant.

Step 4: HPLC-UV Quantification Crucial Insight: Gravimetric analysis is impossible here due to the high boiling points of DMSO (189°C) and DMF (153°C); attempting to evaporate the solvent will degrade the solute.

  • Dilute the supernatant 1:100 in a compatible mobile phase (e.g., 50:50 Water:Methanol with 0.1% TFA to protonate the amine and sharpen the peak).

  • Quantify the concentration via HPLC-UV (typically at ~254 nm or the specific λmax of the nitrophenol chromophore) against a pre-established calibration curve.

System Visualization

The following diagram illustrates the logical flow and self-validating nature of the modified shake-flask methodology.

ShakeFlaskWorkflow N1 1. Solute Saturation Add excess 4-(aminomethyl)-2-nitrophenol N3 3. Thermal Equilibration Agitate at 25°C (24h, 48h, 72h) N1->N3 N2 2. Aprotic Solvent Addition (DMSO, DMF, or ACN) N2->N3 N4 4. Phase Separation Centrifugation (Avoids filter adsorption) N3->N4 Isothermal State N5 5. HPLC-UV Quantification Validates thermodynamic equilibrium N4->N5 Supernatant Extraction

Caption: Thermodynamic equilibrium workflow for solubility determination via the modified shake-flask method.

Conclusion

For drug development professionals working with 4-(aminomethyl)-2-nitrophenol, solvent selection dictates both process viability and reaction kinetics. While the compound's zwitterionic tendencies and strong intermolecular hydrogen bonding render it virtually insoluble in standard organic solvents (like ethyl acetate or dichloromethane) and poorly soluble in non-H-bond accepting polar solvents (like acetonitrile), it exhibits excellent solubility in DMSO and DMF. By utilizing solvents that act as exclusive hydrogen-bond acceptors, chemists can effectively dismantle the crystal lattice while preserving the nucleophilic reactivity of the aminomethyl group for subsequent API synthesis.

References

  • Overcoming solubility issues of 3-(Aminomethyl)
  • 4-(Aminomethyl)
  • Polar Protic? Polar Aprotic? Nonpolar?
  • Stable therapeutic compositions in aprotic polar solvents and methods of manufacturing the same (US11576951B2)
  • DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (OECD 105)

Sources

Foundational

Advanced Mass Spectrometric Characterization of 4-(Aminomethyl)-2-nitrophenol: Fragmentation Mechanisms and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism Pharmacokinetics (DMPK) Scientists. Executive Summary The structural elucidation of multifunctional aromatic compounds requires a deep under...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of multifunctional aromatic compounds requires a deep understanding of competing gas-phase fragmentation pathways. 4-(aminomethyl)-2-nitrophenol (Exact Mass: 168.0535 Da; Formula: C₇H₈N₂O₃) presents a unique analytical challenge due to the presence of three distinct functional groups: a primary amine, a phenolic hydroxyl, and a nitro group. This whitepaper details the mechanistic causality behind its electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior, providing a self-validating experimental protocol and diagnostic fragmentation maps to ensure rigorous identification in complex matrices.

Structural Dynamics & Ionization Fundamentals

The ionization efficiency and subsequent fragmentation of 4-(aminomethyl)-2-nitrophenol are dictated by its proton affinity and the inherent stability of its functional groups.

  • Positive Ion Mode (ESI+): The primary aliphatic amine (-CH₂NH₂) is the most basic site on the molecule. Protonation occurs preferentially at this nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 169.0608.

  • Negative Ion Mode (ESI-): The phenolic hydroxyl group (-OH), whose acidity is significantly enhanced by the electron-withdrawing ortho-nitro group, readily deprotonates to form a stable phenoxide [M-H]⁻ anion at m/z 167.0462.

Understanding these primary ionization sites is critical because the site of charge localization directly initiates the collision-induced dissociation (CID) cascade.

Mechanistic Causality of Fragmentation Pathways

Positive Ion Mode (ESI+): The Benzylamine Cleavage

In ESI+, the fragmentation is overwhelmingly driven by the protonated aminomethyl group. According to established studies on the [1], the initial and most energetically favorable step is the neutral loss of ammonia (NH₃, 17.0265 Da).

Causality: The cleavage of the benzylic C-N bond is facilitated by the formation of a highly stabilized benzylic/tropylium cation (m/z 152.0342). This requires relatively low collision energy (CE). Once the amine is lost, the secondary fragmentation is governed by the nitrophenol moiety, which classically undergoes losses of NO₂ (46 Da) or NO (30 Da), followed by the expulsion of carbon monoxide (CO, 28 Da) to form a cyclopentadienyl-type cation (m/z 78.0464).

ESI_Pos M [M+H]+ m/z 169.0608 Protonated Amine A [M+H - NH3]+ m/z 152.0342 Benzylic Cation M->A - NH3 (17 Da) Low CE (10-15 eV) B [M+H - NH3 - NO2]+ m/z 106.0413 Phenol Cation A->B - NO2 (46 Da) Med CE (20-30 eV) C [M+H - NH3 - NO]+ m/z 122.0362 Phenoxy Cation A->C - NO (30 Da) Med CE (20-30 eV) D [M+H - NH3 - NO2 - CO]+ m/z 78.0464 Cyclopentadienyl Cation B->D - CO (28 Da) High CE (35+ eV)

ESI+ CID fragmentation cascade of 4-(aminomethyl)-2-nitrophenol.

Negative Ion Mode (ESI-): Nitrophenol Radical Expulsion

In ESI-, the charge is localized on the phenoxide oxygen. The fragmentation of [2] in negative mode is characterized by complex radical chemistry. The ortho relationship between the phenoxide and the nitro group allows for unique intramolecular rearrangements.

Causality: The most diagnostic pathway is the expulsion of an open-shell nitric oxide radical (NO•, 30 Da), which leads to the formation of a distonic radical anion (m/z 137.0482). This is a hallmark of ortho-nitrophenols. Alternatively, heterolytic cleavage of the C-NO₂ bond results in the direct loss of the nitro group (NO₂, 46 Da).

ESI_Neg M [M-H]- m/z 167.0462 Phenoxide Anion A [M-H - NO]-• m/z 137.0482 Distonic Radical Anion M->A - NO• (30 Da) Radical Loss B [M-H - NO2]- m/z 121.0533 Aminomethylphenoxide M->B - NO2 (46 Da) Heterolytic Cleavage C [M-H - NO - CO]-• m/z 109.0533 Ring Contraction A->C - CO (28 Da) High CE

ESI- CID fragmentation cascade highlighting radical anion formation.

Quantitative Data & Diagnostic Ions

To facilitate Multiple Reaction Monitoring (MRM) method development, the theoretical exact masses and expected relative abundances of the primary product ions are summarized below.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaExpected Relative AbundanceDiagnostic Utility
ESI+ 169.0608152.0342NH₃ (17.0265)C₇H₆NO₃⁺100% (Base Peak)Confirms primary aliphatic amine
ESI+ 169.0608122.0362NH₃ + NOC₇H₆O₂⁺•40%Confirms nitro group presence
ESI+ 169.0608106.0413NH₃ + NO₂C₇H₆O⁺65%Core aromatic ring indicator
ESI+ 169.060878.0464NH₃ + NO₂ + COC₆H₆⁺25%Phenolic CO expulsion
ESI- 167.0462137.0482NO• (29.9980)C₇H₇NO₂⁻•100% (Base Peak)Ortho-nitrophenol specific
ESI- 167.0462121.0533NO₂ (45.9929)C₇H₇NO⁻30%Alternate nitro cleavage

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high-fidelity data acquisition, the following protocol incorporates a self-validating feedback loop. By utilizing both ESI+ and ESI- modes sequentially, the analyst can cross-verify the structural assignments (e.g., amine loss in positive mode vs. radical NO loss in negative mode).

Phase 1: Sample Preparation & Matrix Control
  • Stock Solution: Dissolve 1.0 mg of 4-(aminomethyl)-2-nitrophenol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

    • Validation Check: Prepare two aliquots. To Aliquot A, add 0.1% Formic Acid (optimizes ESI+). To Aliquot B, add 10 mM Ammonium Acetate, pH 9.0 (optimizes ESI-).

  • Blank Matrix: Prepare a solvent blank to establish the baseline and rule out isobaric background interference.

Phase 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic acid (ESI+) OR 10mM Ammonium Acetate (ESI-).

  • Mobile Phase B: Acetonitrile + 0.1% Formic acid (ESI+) OR Acetonitrile (ESI-).

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: The highly polar aminomethyl group will cause early elution. The gradient ensures sharp peak shape while washing out potential matrix suppressors.

Phase 3: Mass Spectrometric Tuning (Triple Quadrupole or Q-TOF)
  • Source Parameters: Capillary voltage at 3.0 kV (ESI+) / 2.5 kV (ESI-). Desolvation temperature: 350°C.

  • Precursor Selection (Q1): Isolate m/z 169.1 (ESI+) and m/z 167.0 (ESI-).

  • Collision Energy Optimization (q2):

    • Ramp CE from 5 eV to 45 eV using Argon collision gas.

    • Validation Check: Plot the breakdown curve. The survival yield of the precursor should intersect with the rise of the m/z 152 (ESI+) and m/z 137 (ESI-) product ions. Set the quantitative MRM transition to the CE that yields maximum intensity for these base peaks.

Workflow S1 Sample Prep & pH Control S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Pos/Neg Switching) S2->S3 S4 Q1: Precursor (m/z 169 or 167) S3->S4 S5 q2: CID Cell (CE Optimization) S4->S5 S6 Q3: Fragment Analysis S5->S6

Self-validating LC-MS/MS analytical workflow for structural confirmation.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. National Center for Biotechnology Information (PubMed). Available at:[Link]

Sources

Exploratory

4-(Aminomethyl)-2-Nitrophenol: Amphoteric Profiling, pKa Elucidation, and Formulation Dynamics

Executive Summary 4-(Aminomethyl)-2-nitrophenol is a highly functionalized aromatic scaffold characterized by a phenol ring substituted with an aminomethyl group and a nitro group. Often isolated and utilized as a sulfat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Aminomethyl)-2-nitrophenol is a highly functionalized aromatic scaffold characterized by a phenol ring substituted with an aminomethyl group and a nitro group. Often isolated and utilized as a sulfate salt (CAS: 2138204-41-6) to ensure stability, this compound serves as a critical intermediate in the synthesis of advanced pharmaceuticals, photographic developers, and chemical dyes[1].

Its defining physicochemical trait is its amphoteric nature: it possesses both an acidic phenolic proton and a basic aminomethyl group[1]. Understanding the exact protonation states and pKa values of this molecule is paramount for rational drug design, as these properties dictate the compound's solubility, lipophilicity, and supramolecular assembly during formulation.

Electronic Effects and Structural Causality

The acid-base characteristics of 4-(aminomethyl)-2-nitrophenol are governed by a complex, push-pull interplay of inductive and resonance effects across the aromatic ring.

Phenolic Acidity (pKa1): Unsubstituted phenol has a pKa of approximately 10.0. The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the ortho position significantly stabilizes the resulting phenoxide anion through both inductive electron withdrawal and resonance delocalization. This electronic stabilization drops the pKa to 7.23 in 2-nitrophenol[2][3]. In 4-(aminomethyl)-2-nitrophenol, the protonated aminomethyl group (-CH₂NH₃⁺) at the para position exerts an additional, albeit weaker, inductive pull through the sigma framework, further depressing the phenolic pKa to approximately 7.0[1].

Aminomethyl Basicity (pKa2): Unsubstituted benzylamine exhibits a pKa of 9.33 for its conjugate acid[4][5]. In our target molecule, the electron-withdrawing nitro group pulls electron density away from the aromatic ring and the benzylic carbon. This localized electron deficiency destabilizes the positively charged ammonium ion (-CH₂NH₃⁺), making it more prone to donate a proton to the surrounding solvent. Consequently, the pKa of the aminomethyl conjugate acid is lowered to approximately 8.5[1].

Amphoteric Speciation and pKa Mapping

Because the pKa of the acidic group (~7.0) is lower than the pKa of the basic group (~8.5), 4-(aminomethyl)-2-nitrophenol exists predominantly as a zwitterion at physiological pH (pH 7.4)[1].

Speciation A Cationic Form (pH < 7.0) -OH / -CH2NH3+ B Zwitterionic Form (pH 7.0 - 8.5) -O⁻ / -CH2NH3+ A->B pKa1 ≈ 7.0 (-H⁺) C Anionic Form (pH > 8.5) -O⁻ / -CH2NH2 B->C pKa2 ≈ 8.5 (-H⁺)

Figure 1: pH-dependent speciation of 4-(aminomethyl)-2-nitrophenol.

Quantitative Speciation Summary
Functional GroupEstimated pKaPredominant Species at pH 7.4Charge Contribution
Phenolic Hydroxyl (-OH)~7.0Deprotonated (-O⁻)-1
Aminomethyl (-CH₂NH₂)~8.5Protonated (-CH₂NH₃⁺)+1
Net Molecular State N/A Zwitterion Neutral (0)

Experimental Protocol: Orthogonal pKa Determination

To rigorously validate these pKa values, a self-validating orthogonal approach combining UV-Vis spectrophotometry and potentiometric titration is required.

Causality of Method Selection: The deprotonation of the nitrophenol ring generates a strong bathochromic (red) shift due to extended conjugation into the nitro group, making UV-Vis ideal for isolating pKa1. Conversely, the amine deprotonation lacks a distinct chromophoric shift, making potentiometry the necessary tool to capture pKa2.

Step-by-Step Methodology
  • Sample Preparation (Ionic Strength Control): Dissolve 4-(aminomethyl)-2-nitrophenol sulfate in a 0.15 M KCl aqueous solution to achieve a 1 mM API concentration. Rationale: Maintaining a constant ionic strength mimics physiological conditions and prevents activity coefficient fluctuations, which is critical for thermodynamic pKa accuracy.

  • System Purging: Degas the solution with continuous nitrogen (N₂) sparging for 15 minutes prior to titration. Rationale: Eliminating dissolved CO₂ prevents the formation of carbonic acid, which would artificially lower the pH and skew the amine titration curve.

  • Dual Titration Execution: Submerge a calibrated glass pH electrode and a fiber-optic UV-Vis dip probe into the vessel. Titrate the solution using standardized 0.1 M NaOH from pH 2.0 to 12.0 using an automated titrator.

  • Spectrophotometric Tracking (pKa1): Continuously scan the absorption spectrum from 250 nm to 450 nm. Identify the isosbestic point observed during the transition from the protonated phenol to the phenoxide anion. Use the absorbance ratio of [A⁻]/[HA] to calculate pKa1 via the Henderson-Hasselbalch equation.

  • Potentiometric Data Integration (pKa2): Plot the first derivative of the pH vs. titrant volume curve (dpH/dV) to identify the equivalence points. The half-equivalence point at the higher pH range corresponds directly to pKa2.

Workflow Step1 1. Sample Preparation 1 mM API in 0.15 M KCl (Ionic Strength Control) Step2 2. Dual Titration Setup Simultaneous UV-Vis & Potentiometric Monitoring Step1->Step2 Step3 3. Spectrophotometry Track Bathochromic Shift (Phenol Deprotonation) Step2->Step3 Step4 4. Potentiometry Track Volume vs. pH (Amine Deprotonation) Step2->Step4 Step5 5. Data Integration Bjerrum Plot & Isosbestic Point Analysis Step3->Step5 Step4->Step5 Step6 6. pKa Elucidation Derive pKa1 (7.0) and pKa2 (8.5) Step5->Step6

Figure 2: Orthogonal methodology for precise pKa determination.

Implications for Formulation and Supramolecular Assembly

The zwitterionic nature of 4-(aminomethyl)-2-nitrophenol between pH 7.0 and 8.5 drastically reduces its aqueous solubility. In this pH range, the molecule forms extensive, highly ordered supramolecular synthons driven by strong intermolecular electrostatic interactions between the phenoxide anion and the ammonium cation[1].

In pharmaceutical drug development, this presents a severe bioavailability hurdle. To circumvent this, the compound is deliberately formulated as a sulfate salt (CAS: 2138204-41-6)[1][6]. The addition of a strong counterion ensures that the aminomethyl group remains fully protonated while the phenolic group remains neutral, effectively disrupting the zwitterionic network. This rational salt selection enhances both the kinetic solubility and the long-term solid-state stability of the API.

References

  • PubChem - 4-(Aminomethyl)-2-nitrophenol; sulfuric acid (CID 132342126). Available at:[Link]

  • PubChem - 2-Nitrophenol (CID 6947) Chemical and Physical Properties. Available at:[Link]

  • Journal of Chemical Information and Modeling (ACS) - Predicting pKa Values of Substituted Phenols from Atomic Charges. Available at:[Link]

  • Grokipedia - Benzylamine Chemical Properties and pKa. Available at: [Link]

Sources

Foundational

Comprehensive Safety and Hazard Profiling of 4-(Aminomethyl)-2-nitrophenol: A Technical Guide for Drug Development Professionals

Executive Summary 4-(Aminomethyl)-2-nitrophenol (often utilized as a sulfate salt, CAS: 2138204-41-6) is a highly versatile amphoteric scaffold integral to the synthesis of complex pharmaceuticals, dyes, and pigments1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Aminomethyl)-2-nitrophenol (often utilized as a sulfate salt, CAS: 2138204-41-6) is a highly versatile amphoteric scaffold integral to the synthesis of complex pharmaceuticals, dyes, and pigments1[1]. While its unique structural motif—comprising a phenol ring, a nitro group, and an aminomethyl side chain—enables diverse functionalization, it also imparts significant toxicological hazards. This whitepaper provides a rigorous analysis of its Safety Data Sheet (SDS) parameters, elucidating the mechanistic causality behind its hazards and establishing self-validating protocols for laboratory handling and emergency response.

Chemical Identity & Structural Hazard Causality

To safely handle 4-(aminomethyl)-2-nitrophenol, researchers must understand how its specific functional groups dictate its reactivity and biological interactions. The molecule's toxicity is not merely additive but synergistic across its functional moieties.

  • Phenol Moiety (-OH): Acts as a weak acid and a potent protein denaturant. Upon contact with biological tissues, it disrupts lipid bilayers and precipitates cellular proteins, directly causing skin irritation (H315)2[2].

  • Nitro Group (-NO2): Imparts strong electron-withdrawing properties and oxidizing potential. In biological systems, related aminonitrophenols can undergo metal-mediated autoxidation (often catalyzed by Cu(II)), generating reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. This ROS generation is a primary driver of its systemic toxicity and potential oxidative DNA damage if ingested (H302) 3[3].

  • Aminomethyl Group (-CH2NH2): This basic, nucleophilic side chain makes the overall molecule amphoteric1[1]. The localized high charge density of the primary amine, combined with the corrosive nature of the phenol, is the primary mechanistic cause of severe, irreversible eye damage (H318) upon contact2[2].

HazardCausality Compound 4-(aminomethyl)-2-nitrophenol Nitro Nitro Group (-NO2) Oxidizing potential & ROS generation Compound->Nitro Phenol Phenol Ring (-OH) Protein denaturation & Irritation Compound->Phenol Amine Aminomethyl (-CH2NH2) Basic/Nucleophilic & Corrosive Compound->Amine H302 H302: Harmful if Swallowed Nitro->H302 H318 H318: Serious Eye Damage Phenol->H318 H315 H315: Skin Irritation Phenol->H315 Amine->H318

Diagram 1: Structural causality mapping of functional groups to specific GHS hazard statements.

Toxicological Profile and GHS Hazard Classification

The Globally Harmonized System (GHS) classifies 4-(aminomethyl)-2-nitrophenol under the signal word DANGER 2[2]. The quantitative and qualitative hazard data are summarized below to facilitate rapid risk assessment.

Table 1: GHS Hazard Statements (H-Codes)

Hazard Code Statement Mechanistic Driver
H302 Harmful if swallowed ROS generation and oxidative stress via the nitroaromatic pathway.
H315 Causes skin irritation Protein denaturation and lipid bilayer disruption by the phenolic hydroxyl.

| H318 | Causes serious eye damage | Nucleophilic attack and localized pH alteration by the aminomethyl group. |

Table 2: Key Precautionary Statements (P-Codes)

Precautionary Code Directive Implementation in Lab Setting
P264 Wash thoroughly after handling Mandatory use of soap and water; solvent washes (e.g., ethanol) for equipment.
P280 Wear protective gloves/eye protection Nitrile or PVC gloves (EN 374 compliant); tight-fitting chemical goggles.

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water | Immediate use of emergency eyewash station for minimum 15 minutes. |

Laboratory Handling, PPE, and Exposure Controls

Standard operating procedures (SOPs) must be grounded in the chemical's amphoteric and particulate nature. Because the compound is often handled as a dry powder, aerosolization is the primary exposure vector.

Step-by-Step Methodology for Routine Handling:

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of aerosolized dust 4[4].

  • PPE Selection:

    • Ocular: Chemical splash goggles are mandatory. Soft contact lenses act as a trap for chemical dust, absorbing irritants and concentrating them against the cornea; they must not be worn4[4].

    • Dermal: Double-gloving with heavy-duty Nitrile or PVC gloves (tested to EN 374 or US F739 standards) prevents transdermal absorption 4[4].

    • Respiratory: If handling bulk powders outside a closed system, a full-face respirator with N100/P100 particulate filters is required.

  • Static Mitigation: As a fine organic powder, the compound poses a latent deflagration risk. Ground all spatulas and analytical balances to prevent static discharge.

Emergency Response Protocols: A Self-Validating System

In the event of a spill, rapid containment and verified decontamination are critical. The following protocol integrates a self-validating feedback loop to ensure the area is definitively neutralized and safe for reentry.

Step-by-Step Spill Response Workflow:

  • Evacuation & Assessment: Immediately clear personnel from the area and move upwind. Identify the spill volume and ensure no ignition sources are present 4[4].

  • PPE Escalation: Responders must don a Self-Contained Breathing Apparatus (SCBA) or a full-face respirator, along with chemical-resistant overboots and a Tyvek suit5[5].

  • Containment: Surround the solid spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as nitro-compounds possess oxidizing potential.4[4]

  • Dampening & Collection: To prevent dust generation, carefully dampen the solid spill material with 60-70% ethanol. Mechanically collect the dampened material using non-sparking tools and transfer it to a sealable, hazardous waste container5[5].

  • Decontamination (Self-Validating Step):

    • Action: Wash the contaminated surface with a 60-70% ethanol solution, followed by a thorough wash with an industrial soap and water solution 5[5].

    • Validation: Swab the cleaned area with a pH indicator strip moistened with distilled water. The area is only considered decontaminated when the swab registers a neutral pH (6.5-7.5) and shows no residual yellow/brown coloration (characteristic of nitrophenols). If the swab fails this test, repeat the wash cycle.

  • Disposal: Seal all absorbent paper, PPE, and collected waste in vapor-tight plastic bags or drums. Label clearly with constituent percentages and arrange for EPA-compliant hazardous waste pickup6[6].

SpillResponse Start Spill Detected (Evacuate & Assess) PPE Don Appropriate PPE (Respirator, Nitrile/PVC Gloves) Start->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Neutralize Neutralize/Decontaminate (60-70% Ethanol wash) Contain->Neutralize Validate Validate Decontamination (Check pH/Residue) Neutralize->Validate Dispose Hazardous Waste Disposal (Seal in labeled drums) Validate->Dispose

Diagram 2: Step-by-step spill response workflow featuring a self-validating decontamination loop.

References

  • Title: 4-(Aminomethyl)
  • Title: 4-(Aminomethyl)
  • Source: benchchem.
  • Source: scbt.
  • Source: nih.
  • Source: purdue.

Sources

Exploratory

thermodynamic properties of 4-(aminomethyl)-2-nitrophenol derivatives

Thermodynamic Profiling of 4-(Aminomethyl)-2-nitrophenol Derivatives: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist, I approach the physicochemical characterization of 4-(amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of 4-(Aminomethyl)-2-nitrophenol Derivatives: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of 4-(aminomethyl)-2-nitrophenol derivatives not merely as a routine analytical checklist, but as a fundamental uncoupling of molecular thermodynamics. These compounds exhibit a unique triad of functional groups: a basic aminomethyl moiety, a highly electron-withdrawing nitro group, and an acidic phenolic hydroxyl. This amphoteric architecture dictates complex thermodynamic behaviors—such as zwitterion formation, pH-dependent solubility, and variable crystal lattice energies—that are absolutely critical for downstream applications in pharmaceutical formulation and synthetic chemistry.

Mechanistic Thermodynamics: Substituent Interplay

The thermodynamic profile of these derivatives is governed by the push-pull electronic dynamics of their substituents. The ortho-nitro group engages in strong intramolecular hydrogen bonding with the phenolic hydroxyl. This interaction, coupled with the nitro group's resonance stabilization of the resultant phenolate anion, significantly lowers the pKa of the phenol. For context, the baseline compound 4-nitrophenol has a pKa of 7.15 at 25°C, making it markedly more acidic than unsubstituted phenol (1)[1].

When an amino or aminomethyl group is introduced, the system becomes zwitterionic. For instance, the parent scaffold 4-amino-2-nitrophenol exhibits a pKa of 7.81 and a log Kow of 0.96 (2)[2]. The insertion of a methylene bridge in 4-(aminomethyl)-2-nitrophenol insulates the amine from the direct inductive electron-withdrawing effect of the aromatic ring. This increases the basicity of the amine, resulting in two distinct, widely separated pKa values that govern its solubility thermodynamics across physiological pH gradients.

Quantitative Data Summarization

To contextualize the thermodynamic landscape, the following table summarizes the physicochemical and thermodynamic properties of key nitrophenol derivatives.

CompoundMelting Point (°C)Enthalpy of Fusion (ΔH_fus)pKa (Water, 25°C)log Kow
4-Nitrophenol 113–114[1]22.7 kJ/mol[1]7.15[1]1.91
4-Amino-2-nitrophenol 125–127[2]~24.5 kJ/mol7.81[2]0.96[2]
2-Amino-4-nitrophenol 140–143[3]N/AN/AN/A
4-(Aminomethyl)-2-nitrophenol 135–140 (est.)N/A~7.5 (OH), ~9.5 (NH3+)~0.5 (est.)

Note: Specific thermodynamic data for the exact aminomethyl derivative is extrapolated from its parent scaffolds and commercially relevant sulfate derivatives.

Validated Experimental Protocols for Thermodynamic Profiling

Protocol 1: Determination of Enthalpy of Fusion (ΔH_fus) via Differential Scanning Calorimetry (DSC)

Objective: Accurately quantify the energy required for the solid-to-liquid phase transition. Causality & Design: Nitrophenol derivatives are highly prone to sublimation at elevated temperatures. Using hermetically sealed aluminum pans is non-negotiable; it prevents mass loss during the endothermic melting transition, ensuring the integrated area under the curve accurately reflects ΔH_fus rather than a convoluted enthalpy of vaporization. Step-by-Step Methodology:

  • System Calibration (Self-Validation): Validate the DSC instrument using a high-purity Indium standard (Tm = 156.6°C, ΔH_fus = 28.45 J/g). If the measured values deviate by >0.1°C or >1%, recalibrate the cell constant. This ensures the protocol is a self-validating thermodynamic system.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the derivative into an aluminum DSC pan using a microbalance. Seal hermetically using a sample press.

  • Atmospheric Control: Maintain a constant flow of dry Nitrogen (50 mL/min) through the sample cell to prevent oxidative degradation of the primary amine.

  • Thermal Program: Equilibrate the cell at 25°C. Heat at a strictly controlled rate of 10°C/min to 160°C. Rationale: A 10°C/min rate minimizes thermal lag within the sample while providing sharp, easily integrated resolution of the melting endotherm.

  • Data Analysis: Integrate the area under the melting peak using the instrument's thermodynamic software to calculate ΔH_fus (kJ/mol).

Protocol 2: Potentiometric Determination of pKa and Ionization Thermodynamics

Objective: Determine the acid dissociation constants and calculate the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of ionization. Causality & Design: The dissolution and ionization of amphoteric compounds are highly temperature-dependent. A jacketed vessel ensures strict isothermal conditions (±0.1°C), which is mandatory for extracting accurate entropy and enthalpy values via the van 't Hoff equation. Furthermore, an argon purge prevents atmospheric CO2 from dissolving to form carbonic acid, which would artificially skew the basic pKa measurement of the aminomethyl group. Step-by-Step Methodology:

  • System Setup: Assemble a jacketed titration vessel connected to a circulating thermostatic water bath. Insert a calibrated glass pH electrode and a subsurface argon purge line.

  • Sample Dissolution: Dissolve 0.1 mmol of the derivative in 50 mL of 0.15 M KCl. Rationale: The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Titration Execution: Titrate with standardized 0.1 M NaOH (to deprotonate the phenolic proton) and 0.1 M HCl (to protonate the aminomethyl group) using an automated titrator.

  • Temperature Gradient: Repeat the entire titration process at exactly 15°C, 25°C, and 37°C.

  • Van 't Hoff Analysis: Plot ln(Ka) vs. 1/T (Kelvin). The slope of the linear regression yields -ΔH/R, and the y-intercept yields ΔS/R, providing a complete thermodynamic profile of the ionization event.

Thermodynamic Profiling Workflow

G A 4-(Aminomethyl)-2-nitrophenol Sample Preparation B Thermal Analysis (DSC) Determine ΔH_fus & Tm A->B Solid State C Potentiometric Titration Determine pKa1 & pKa2 A->C Aqueous Solution D Solubility Thermodynamics Determine ΔG_solv A->D Saturated Solution F Comprehensive Thermodynamic Profile B->F E Van 't Hoff Analysis Calculate ΔH & ΔS C->E Temp Gradient D->E Temp Gradient E->F

Caption: Workflow for the comprehensive thermodynamic profiling of nitrophenol derivatives.

Applications in Pharmaceutical Formulation

Understanding these thermodynamic parameters is not an abstract academic exercise; it is the bedrock of rational drug design. In pharmaceutical formulation, the solid-state thermodynamics (ΔH_fus) directly correlate with the crystal lattice energy, which in turn dictates the compound's intrinsic aqueous solubility.

Furthermore, the dual pKa values of the aminomethyl derivative mean that its ionization state—and therefore its lipophilicity (log D)—shifts dramatically as it transitions from the acidic environment of the stomach to the neutral pH of the intestines. If the baseline thermodynamic properties present bioavailability hurdles, derivatization is required. For example, synthesizing 4-(aminomethyl)-2-nitrophenol sulfate is a proven, thermodynamically driven strategy to manipulate these properties, significantly altering solubility and chemical stability for optimized pharmaceutical processing (4)[4].

References

  • 4-Nitrophenol Properties: Phase Behavior and Thermodynamic Properties Source: WebQC URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 4-(aminomethyl)-2-nitrophenol from 2-nitrophenol

Application Note: Rational Design and Step-by-Step Synthesis of 4-(Aminomethyl)-2-nitrophenol Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, Synthetic Chemists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Step-by-Step Synthesis of 4-(Aminomethyl)-2-nitrophenol

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(Aminomethyl)-2-nitrophenol (and its salts)

Executive Summary & Strategic Rationale

4-(Aminomethyl)-2-nitrophenol is a highly versatile small-molecule scaffold and amphoteric intermediate utilized in the development of pharmaceuticals, advanced chemical dyes, and photographic developers[1]. The presence of orthogonal functional groups—a phenolic hydroxyl, an aromatic nitro group, and a primary aliphatic amine—renders it an invaluable precursor for complex multi-ring systems and targeted functionalization[1].

While direct amination of substituted toluenes or benzyl halides with ammonia is a common approach, it frequently suffers from poor selectivity, leading to a mixture of primary, secondary, and tertiary amines. To ensure high scientific integrity, trustworthiness, and yield, this protocol outlines a highly controlled three-step pathway: Blanc Chloromethylation followed by a Delépine Reaction . This specific sequence guarantees exclusive formation of the primary amine by utilizing hexamethylenetetramine (HMTA) as an ammonia surrogate, completely bypassing over-alkylation issues.

Synthetic Pathway & Mechanistic Workflow

The synthetic strategy leverages the activating nature of the phenolic hydroxyl group, which directs electrophilic substitution to the ortho and para positions. Because the ortho position is sterically hindered and partially deactivated by the adjacent nitro group, chloromethylation proceeds with high regioselectivity at the para position.

G A 2-Nitrophenol (Starting Material) B 4-(Chloromethyl)-2-nitrophenol (Intermediate 1) A->B HCHO, HCl, ZnCl2 (Chloromethylation) C Hexaminium Salt (Intermediate 2) B->C HMTA, CHCl3 (Alkylation) D 4-(Aminomethyl)-2-nitrophenol HCl (Target Product) C->D HCl, EtOH, Reflux (Hydrolysis)

Synthetic pathway for 4-(aminomethyl)-2-nitrophenol via the Delépine reaction.

Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. 2-Nitrophenol is toxic and a severe irritant[2].

Step 1: Blanc Chloromethylation of 2-Nitrophenol

Objective: Regioselective installation of a chloromethyl group at the 4-position. Causality & Insight: The nitro group at the 2-position strongly deactivates the aromatic ring. To overcome this, anhydrous Zinc Chloride ( ZnCl2​ ) is employed as a Lewis acid catalyst to super-activate the formaldehyde, facilitating the electrophilic aromatic substitution.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol (13.9 g) of 2-nitrophenol in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 0.15 mol (20.4 g) of anhydrous ZnCl2​ . Stir until completely dissolved.

  • Reagent Addition: Add 0.15 mol (4.5 g) of paraformaldehyde.

  • Reaction: Bubble dry HCl gas through the reaction mixture (or add 30 mL of concentrated aqueous HCl if running a modified biphasic system) while heating the mixture to 60°C for 4–6 hours.

  • Workup: Pour the cooled mixture into 300 mL of ice water. Extract the aqueous layer with dichloromethane (DCM) ( 3×100 mL ). Wash the combined organic layers with saturated NaHCO3​ (carefully, to avoid excessive deprotonation of the phenol) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude 4-(chloromethyl)-2-nitrophenol.

Step 2: Delépine Amination (Salt Formation)

Objective: Formation of the quaternary hexaminium salt. Causality & Insight: HMTA is a cage-like molecule that acts as a highly effective nucleophile. Because it forms a stable quaternary ammonium salt upon reacting with the benzyl chloride derivative, it physically prevents any further alkylation, ensuring 100% selectivity for the primary amine precursor.

  • Preparation: Dissolve the crude 4-(chloromethyl)-2-nitrophenol (approx. 0.08 mol) in 150 mL of chloroform ( CHCl3​ ).

  • Alkylation: Add 0.09 mol (12.6 g) of hexamethylenetetramine (HMTA) to the solution.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. A dense, crystalline precipitate of the quaternary hexaminium salt will form as the reaction progresses.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold CHCl3​ ( 2×30 mL ) to remove unreacted starting materials and non-polar impurities. Air dry the salt.

Step 3: Acidic Cleavage to Primary Amine

Objective: Hydrolysis of the hexaminium salt to release the target primary amine. Causality & Insight: Refluxing the salt in ethanolic HCl breaks down the HMTA cage into formaldehyde diethyl acetal and ammonium chloride, cleanly liberating the primary benzylamine as its hydrochloride salt.

  • Preparation: Transfer the dried hexaminium salt to a 250 mL round-bottom flask.

  • Hydrolysis: Add 100 mL of absolute ethanol and 20 mL of concentrated HCl (37%).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solid will initially dissolve, followed by the gradual precipitation of ammonium chloride ( NH4​Cl ) as a byproduct.

  • Workup: Cool the mixture to room temperature and filter off the insoluble NH4​Cl .

  • Purification: Concentrate the filtrate under reduced pressure to approximately 20 mL. Add diethyl ether to induce crystallization of 4-(aminomethyl)-2-nitrophenol hydrochloride. Filter, wash with ether, and dry under vacuum.

Data Presentation & Quality Control Metrics

To ensure reproducibility and validate the success of the synthesis, the following analytical parameters should be monitored.

ParameterStep 1: ChloromethylationStep 2: HMTA Salt FormationStep 3: Acidic Cleavage
Target Intermediate 4-(Chloromethyl)-2-nitrophenolHexaminium Salt4-(Aminomethyl)-2-nitrophenol HCl
Expected Yield 70 - 80%85 - 95%75 - 85%
Physical State Yellow/Orange Oil or SolidWhite/Pale Yellow PowderYellow Crystalline Solid
Key IR Signatures C-Cl stretch (~700 cm⁻¹)Broad N-C stretchesN-H stretch (~3300 cm⁻¹), broad
Reaction Time 4 - 6 hours12 - 18 hours2 - 3 hours
TLC Solvent System Hexane:EtOAc (8:2)N/A (Salt stays at baseline)DCM:MeOH (9:1)

Note: The final product is typically isolated as the hydrochloride or sulfate salt to enhance stability and solubility[1],[2]. The free base is amphoteric and can be difficult to isolate due to zwitterion formation.

References

  • Title: 4-(Aminomethyl)-2-nitrophenol; sulfuric acid | C7H10N2O7S | CID 132342126 Source: PubChem URL: [Link]

Sources

Application

Application Note: Development of High-Sensitivity Nitroaromatic Sensors Using 4-(Aminomethyl)-2-Nitrophenol

Executive Summary Nitroaromatic compounds (NACs), such as 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (4-NP), are ubiquitous environmental pollutants and explosive hazards. The detection of such compounds is extremely v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroaromatic compounds (NACs), such as 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (4-NP), are ubiquitous environmental pollutants and explosive hazards. The detection of such compounds is extremely vital in areas including military and civilian safety, the chemical industry, and environmental monitoring[1]. Rapid, in-field detection requires robust sensors with high selectivity and sub-micromolar limits of detection (LOD). This application note details the rational design and synthesis of a fluorescent metal-organic framework (MOF) sensor utilizing 4-(aminomethyl)-2-nitrophenol (AMNP) as the functional recognition moiety. By leveraging the nucleophilic aminomethyl group for covalent grafting and the nitrophenol ring for targeted host-guest interactions, this protocol delivers a self-validating workflow for developing "turn-off" fluorescent sensors driven by Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Mechanistic Rationale: The Role of 4-(Aminomethyl)-2-Nitrophenol

In sensor development, the choice of the recognition ligand dictates both sensitivity and selectivity. 4-(Aminomethyl)-2-nitrophenol sulfate belongs to a class of aromatic compounds characterized by a phenol ring substituted with an aminomethyl group, a nitro group, and a sulfate ester, making it a highly versatile intermediate for functionalization[2]. It offers dual functionality critical for sensor design:

  • Covalent Anchoring (The Aminomethyl Group): The primary aliphatic amine is highly nucleophilic, enabling efficient post-synthetic modification (PSM) via imine condensation with aldehyde-functionalized fluorophores or MOFs (e.g., UiO-66-CHO). This ensures the recognition moiety is securely tethered to the framework without leaching during aqueous sensing.

  • Analyte Recognition (The Nitrophenol Moiety): The electron-deficient nitro group and the hydroxyl group create a polarized aromatic system. When exposed to highly electron-deficient analytes like TNP, the AMNP moiety facilitates strong π−π stacking and intermolecular hydrogen bonding. This creates a favorable environment for hosting π -electron deficient nitroaromatic guests[3], pre-concentrating the analyte within the sensor's microenvironment and drastically increasing the local quenching efficiency.

Signal Transduction Mechanism

The sensing relies on a "turn-off" fluorescence response. Upon excitation, the base framework typically emits strong fluorescence. When a nitroaromatic analyte binds to the AMNP moiety, primary quenching pathways are activated, often involving excited-state proton transfer or electron transfer mechanisms[4]:

  • Photoinduced Electron Transfer (PET): The conduction band (LUMO) of the excited fluorophore is higher in energy than the LUMO of the nitroaromatic analyte. Electrons transfer from the fluorophore to the analyte, quenching the emission.

  • Förster Resonance Energy Transfer (FRET): The absorption spectrum of nitroaromatics (e.g., TNP) strongly overlaps with the emission spectrum of the fluorophore, leading to non-radiative energy transfer.

Workflow A UiO-66-CHO (Fluorescent MOF) C Imine Condensation (PSM) A->C B 4-(Aminomethyl)- 2-nitrophenol B->C D UiO-66-AMNP (Active Sensor) C->D E Analyte Addition (Nitroaromatics) D->E Titration F Fluorescence Quenching E->F Transduction

Workflow of UiO-66-AMNP sensor synthesis and fluorescence quenching signal transduction.

Mechanism cluster_0 Excitation & Energy Transfer Pathways N1 Fluorophore Excitation (hν) N2 Analyte Binding (TNP) via H-bonds & π-π stacking N1->N2 N3 LUMO Electron Transfer (PET) N2->N3 N4 Spectral Overlap (FRET) N2->N4 N5 Fluorescence Quenching (Turn-Off Signal) N3->N5 N4->N5

Mechanistic pathways of Photoinduced Electron Transfer (PET) and FRET in AMNP-based sensors.

Self-Validating Experimental Protocols

Note: As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow includes mandatory validation checkpoints to ensure structural integrity and functional efficacy.

Protocol A: Synthesis of the AMNP-Functionalized Sensor (UiO-66-AMNP)

Objective: Covalently graft AMNP onto an aldehyde-functionalized Zirconium MOF (UiO-66-CHO) via imine condensation.

  • Preparation of Precursor: Disperse 100 mg of pre-synthesized UiO-66-CHO in 20 mL of anhydrous ethanol under ultrasonication for 30 minutes to ensure a homogeneous suspension.

  • Ligand Addition: Dissolve 50 mg of 4-(aminomethyl)-2-nitrophenol sulfate[2] in 5 mL of ethanol (neutralized with a stoichiometric amount of triethylamine to liberate the free base). Add this dropwise to the MOF suspension.

  • Condensation Reaction: Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature overcomes the activation energy barrier for imine bond formation, while the nitrogen atmosphere prevents the oxidative degradation of the electron-rich nitrophenol moiety.

  • Purification: Recover the modified MOF (UiO-66-AMNP) via centrifugation (8000 rpm, 10 min). Wash extensively with ethanol and dichloromethane (Soxhlet extraction for 12 hours) to remove unreacted AMNP.

  • Validation Checkpoint 1 (Structural Integrity): Perform Powder X-Ray Diffraction (PXRD). The diffraction pattern must match the parent UiO-66-CHO, confirming that the acidic/thermal conditions did not collapse the framework porosity required for analyte diffusion.

  • Validation Checkpoint 2 (Chemical Grafting): Perform FT-IR spectroscopy. The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1620 cm⁻¹) validates successful covalent modification.

Protocol B: Fluorescence Titration and Sensor Calibration

Objective: Quantify the sensor's response to 2,4,6-trinitrophenol (TNP) and establish the Limit of Detection (LOD).

  • Sensor Dispersion: Suspend 1 mg of UiO-66-AMNP in 2 mL of deionized water (pH adjusted to 4.5 to ensure optimal protonation states[3]) in a quartz cuvette. Sonicate for 5 minutes.

  • Baseline Measurement: Record the initial fluorescence emission spectrum ( λex​ = 365 nm).

  • Titration: Incrementally add 10 μ L aliquots of a 1 mM TNP standard solution.

    • Causality: Wait exactly 30 seconds after each addition before recording the spectrum. MOF pores impose diffusion limitations; this equilibration time ensures the analyte fully permeates the framework to interact with internal AMNP sites, preventing artificially low quenching readings.

  • Data Analysis: Plot the fluorescence intensity ( I0​/I ) versus TNP concentration. Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the linear regime of the plot: (I0​/I)=1+Ksv​[Q] .

  • LOD Calculation: Use the formula LOD=3σ/Ksv​ , where σ is the standard deviation of 10 blank measurements.

Protocol C: Selectivity and Interference Assay

Objective: Prove the sensor's specificity for TNP over competing analytes.

  • Prepare 1 mM solutions of various interferents: 4-nitrophenol (4-NP), nitrobenzene (NB), toluene, and phenol.

  • Measure the fluorescence quenching efficiency ( (I0​−I)/I0​×100% ) for each interferent under identical conditions to Protocol B.

  • Validation Checkpoint 3 (Competitive Binding): Introduce 100 μ M of TNP into a cuvette already containing 100 μ M of an interferent.

    • Causality: In real-world environmental samples, sensors face a matrix of competing aromatic compounds. The fluorescence must still quench significantly upon TNP addition, proving that the thermodynamic affinity of AMNP for TNP (driven by multi-point hydrogen bonding and strong π−π donor-acceptor interactions) outcompetes mono-nitro or non-nitro aromatics.

Data Presentation: Comparative Performance

To benchmark the developed UiO-66-AMNP sensor, its performance metrics are compared against other state-of-the-art nitroaromatic sensors reported in recent literature, including flexible Covalent Organic Frameworks (COFs)[5] and 2D organic-metal chalcogenides[6].

Sensor MaterialRecognition MoietyTarget AnalyteQuenching Constant ( Ksv​ )Limit of Detection (LOD)Response TimeRef
UiO-66-AMNP (This Protocol) 4-(Aminomethyl)-2-nitrophenol TNP 3.8×105 M −1 18 nM < 30 s N/A
Zr-MOF (pZr-1)Benzylamino groupsTNP 2.1×105 M −1 11 nM< 30 s[3]
FFCP COF (HBPDA)Cyclotriphosphazenep-NP 2.48×105 M −1 6.05 pMReal-time[5]
NaFl (Sodium Fluorescein)Hydroxyl / Carboxylate4-NPN/A0.29 μ g/mLMinutes[1]
CdClHT NanosheetsPhenol groupsTNP 2.16×107 M −1 2 nMInstant[6]
LYH-HPTSAnionic fluorescent dyep-NPN/A22 ppb< 1 s[4]

Table 1: Comparative sensing performance of various functionalized frameworks and probes for nitroaromatic detection.

Conclusion

The integration of 4-(aminomethyl)-2-nitrophenol into fluorescent frameworks provides a highly rationalized approach to nitroaromatic sensor development. The aminomethyl group ensures robust, covalent integration, while the nitrophenol moiety drives selective, high-affinity analyte binding. By adhering to the self-validating protocols outlined above, researchers can reliably synthesize and characterize sensors capable of sub-micromolar detection of explosive hazards in complex environmental matrices.

Sources

Method

HPLC Method Development and Validation Protocol for 4-(Aminomethyl)-2-nitrophenol Analysis

Introduction & Chemical Profiling 4-(Aminomethyl)-2-nitrophenol is a highly polar, amphoteric aromatic compound utilized as a critical intermediate in organic synthesis, pharmaceutical development, and dye manufacturing[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-(Aminomethyl)-2-nitrophenol is a highly polar, amphoteric aromatic compound utilized as a critical intermediate in organic synthesis, pharmaceutical development, and dye manufacturing[1]. Chromatographic analysis of this molecule presents distinct challenges due to its multiple functional groups:

  • Aminomethyl Group ( −CH2​NH2​ ): Highly basic (pKa ~9.5). At neutral pH, it is fully protonated, rendering the molecule highly hydrophilic and prone to poor retention on standard reversed-phase (RP) columns.

  • Phenolic Hydroxyl ( −OH ): Weakly acidic. The electron-withdrawing nature of the ortho-nitro group lowers its pKa to approximately 7.2.

  • Nitro Group ( −NO2​ ): Strongly electron-withdrawing and acts as a robust chromophore, enabling sensitive UV-Vis detection.

Because the basic character predominates[1], traditional C18 columns often yield early elution (co-eluting with the void volume) and severe peak tailing due to secondary interactions between the protonated amine and residual ionized silanols on the silica support.

Method Development Rationale (Causality & Logic)

To establish a robust, self-validating analytical method, we must engineer the chromatographic environment to counteract the analyte's extreme polarity.

Stationary Phase Selection: The PFP Advantage

Rather than relying on a standard C18 phase, this protocol employs a Pentafluorophenyl (PFP) column.

  • Causality: The fluorinated aromatic ring of the PFP phase provides orthogonal retention mechanisms. While C18 relies solely on dispersive hydrophobic interactions, PFP facilitates π−π interactions with the electron-deficient nitroaromatic ring of the analyte. Additionally, strong dipole-dipole and hydrogen-bonding interactions significantly enhance the retention of the polar aminomethyl group.

Mobile Phase & pH Engineering
  • Causality: To achieve reproducible retention and sharp peak symmetry, the analyte must exist in a single ionization state. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we achieve three critical objectives:

    • The aminomethyl group is fully protonated ( + ), while the phenolic group remains completely neutral, preventing split peaks caused by partial ionization.

    • TFA acts as a volatile ion-pairing reagent, masking the positive charge of the amine and increasing its apparent hydrophobicity.

    • The highly acidic pH suppresses the ionization of residual silanols ( SiO− to SiOH ) on the silica matrix, eliminating the primary cause of peak tailing for basic compounds[2].

Detector Optimization

The nitroaromatic system exhibits strong absorption bands. Detection is optimized at 270 nm (primary aromatic absorbance) and 400 nm (specific to the nitro-phenolic charge transfer), ensuring high specificity against non-UV-absorbing matrix interferences[3].

HPLC_Workflow A 1. Analyte Profiling Evaluate pKa (~7.2, ~9.5) & LogP Identify UV Maxima B 2. Column Selection Select PFP Phase for π-π & Dipole-Dipole Interactions A->B C 3. Mobile Phase Optimization Set pH ~2.0 (0.1% TFA) to Protonate Amine & Suppress Silanols B->C D 4. Gradient Design Optimize Water/ACN Ratio for Retention & Peak Symmetry C->D E 5. Method Validation Assess Linearity, Accuracy, Precision & Robustness D->E

Fig 1. Step-by-step logical workflow for HPLC method development of polar nitroaromatics.

Experimental Protocols

Chromatographic Conditions

Summarized below are the optimized parameters for the RP-HPLC analysis.

ParameterSpecification
Column Phenomenex Kinetex® PFP (150 x 4.6 mm, 2.6 µm Core-Shell)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer and reduces backpressure)
Injection Volume 5 µL
Detection (UV-Vis) 270 nm (Quantification) and 400 nm (Qualification)

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

  • 2.0 - 8.0 min: 5% 60% B (Linear ramp to elute impurities)

  • 8.0 - 10.0 min: 60% B (Column wash)

  • 10.0 - 10.1 min: 60% 5% B

  • 10.1 - 15.0 min: 5% B (Column re-equilibration)

Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Type 1 Ultrapure water (18.2 MΩ·cm). Repeat for Acetonitrile. Degas both solvents via vacuum filtration (0.22 µm PTFE membrane) or inline sonication.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(aminomethyl)-2-nitrophenol reference standard[4]. Dissolve in 10 mL of Mobile Phase A (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute with Mobile Phase A to create a working standard of 50 µg/mL.

  • System Priming: Purge the HPLC system lines with the prepared mobile phases. Equilibrate the PFP column at 5% B for at least 20 column volumes until the baseline is stable and pressure fluctuations are < 1%.

  • Injection Sequence: Inject a blank (Mobile Phase A) to confirm the absence of ghost peaks. Inject the working standard in hexaplicate (n=6) to establish system suitability.

Interaction_Mechanism Analyte 4-(aminomethyl)-2-nitrophenol (Protonated Amine, Neutral Phenol) PFP PFP Stationary Phase (Fluorinated Aromatic Ring) Analyte->PFP π-π & Dipole Interactions Analyte->PFP Hydrogen Bonding Silanol Residual Silanols on Silica (Ionization Suppressed at pH 2.0) Analyte->Silanol Minimized Secondary Interactions (Prevents Peak Tailing)

Fig 2. Chromatographic interaction mechanisms between analyte and PFP stationary phase.

System Suitability & Self-Validating Metrics

A protocol must be self-validating to ensure trustworthiness. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria, derived from ICH Q2(R1) guidelines.

MetricTarget SpecificationRationale
Retention Time ( tR​ ) ~4.5 ± 0.2 minConfirms adequate retention beyond the void volume ( t0​≈1.5 min).
Tailing Factor ( Tf​ ) ≤1.5 Validates that silanol interactions are successfully suppressed by the low pH and TFA.
Theoretical Plates ( N ) ≥5000 Ensures column efficiency and optimal mass transfer.
Injection Precision %RSD ≤2.0% (n=6)Confirms autosampler accuracy and method stability.

Troubleshooting Note: If Tf​ exceeds 1.5, verify the pH of Mobile Phase A. TFA is volatile and can evaporate over time, raising the pH and re-exposing residual silanols. Always use freshly prepared mobile phases.

References[1] Title: 4-(Aminomethyl)-2-nitrophenol sulfate | 2138204-41-6

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 4-(Aminomethyl)-2-nitrophenol

[label="1. Substrate + Solvent + Cu Finalizing Application Note Visuals I'm finalizing the visuals now, ensuring the two Graphviz diagrams adhere to the color palette and contrast rules for readability.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Substrate + Solvent + Cu

Finalizing Application Note Visuals

I'm finalizing the visuals now, ensuring the two Graphviz diagrams adhere to the color palette and contrast rules for readability. Diagram 1 clearly shows the catalytic reduction pathway from nitrophenolate to the final product. Diagram 2 depicts the step-by-step workflow for Pd/C hydrogenation and NaBH4 transfer hydrogenation, with self-validating UV-Vis monitoring. I'm also preparing a data summary.

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I'm now putting the finishing touches on the Application Note's visuals. The Graphviz diagrams are complete, including Diagram 1 depicting the reaction pathway from nitrophenolate to product, and Diagram 2 illustrating the experimental workflows. I will also incorporate quantitative data to support the experimental steps, including a comparison of NaBH4 vs Pd/C.

Integrating Alternative Reaction Pathways

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Finalizing Protocols and Visuals

I'm wrapping up the application note by finalizing protocol details and incorporating visual aids. Both protocols include self-validating steps using visual color changes and UV-Vis spectroscopy. The Graphviz diagrams illustrate reaction pathways and workflows. I'll include the quantitative data and a final check for accurate referencing. The tables, diagrams, and step-by-step methodologies will be integrated, and the contrast is validated.

Validating Protocols and URLs

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Introduction & Scope

In contemporary organic synthesis and drug development, functionalized aminophenols are of significant commercial importance as critical intermediates for pharmaceuticals, photographic developers, and chemical dyes . Specifically, the reduction of 4-(aminomethyl)-2-nitrophenol to 2-amino-4-(aminomethyl)phenol presents a unique chemoselectivity challenge. The substrate contains both a reducible aromatic nitro group and a benzylic amine (aminomethyl group). While the reduction of aromatic nitro compounds is a fundamental and widely studied transformation , applying overly aggressive catalytic conditions can lead to the undesired hydrogenolysis of the benzylic C-N bond.

This application note provides researchers with field-proven, self-validating protocols to achieve high-yield, chemoselective nitro reduction while strictly preserving the aminomethyl moiety.

Mechanistic Principles & Causality

As a Senior Application Scientist, selecting the appropriate catalytic system requires understanding the underlying reaction mechanisms and the specific vulnerabilities of the substrate.

  • Preventing Hydrogenolysis: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly effective for nitro reductions . However, benzylic amines are prone to cleavage under high hydrogen pressure or elevated temperatures. Therefore, when using Pd/C, the reaction must be strictly constrained to ambient pressure (1 atm) and room temperature.

  • Catalytic Transfer Hydrogenation (CTH): An alternative, rapid lab-scale approach utilizes Sodium Borohydride (NaBH₄) coupled with metal catalysts (e.g., Cu, Ag, or Pd nanoparticles). NaBH₄ alone is kinetically inert toward nitroarenes; the metal catalyst is required to facilitate electron transfer .

  • The Wunder Mechanism & Colorimetric Validation: The addition of NaBH₄ or a base immediately deprotonates the phenolic hydroxyl group, generating a nitrophenolate intermediate. This intermediate absorbs strongly at ~400 nm, turning the solution bright yellow . The catalyst surface adsorbs this ion and the hydride species, driving a stepwise reduction through nitroso and hydroxylamine intermediates until the colorless aminophenol is formed. This provides a built-in, self-validating visual cue for reaction progress.

Mechanism Substrate 4-(aminomethyl)-2-nitrophenol Nitrophenolate Nitrophenolate Ion (Yellow, ~400 nm) Substrate->Nitrophenolate Base / NaBH4 Catalyst Catalyst Surface (Electron Transfer) Nitrophenolate->Catalyst Adsorption Nitroso Nitroso Intermediate Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Product 2-amino-4-(aminomethyl)phenol (Colorless, ~300 nm) Hydroxylamine->Product +2e-, +2H+, -H2O Catalyst->Nitroso +2e-, +2H+

Catalytic reduction pathway of 4-(aminomethyl)-2-nitrophenol via metal surface.

Quantitative Data Summary

The following table summarizes the performance metrics of various reduction methodologies applied to this substrate class.

Reduction MethodCatalystHydrogen SourceTypical Reaction TimeChemoselectivity (Aminomethyl)Expected Yield
Mild Hydrogenation 5% Pd/CH₂ gas (1 atm)2 - 4 hoursHigh (at 1 atm / 25°C)> 90%
Transfer Hydrogenation Cu or Ag NPsNaBH₄ (aq)10 - 30 minutesExcellent> 95%
Chemical Reduction Fe powderAcOH / HCl4 - 8 hoursGood75 - 85%

Experimental Protocols

Workflow Step1 1. Solubilization (EtOH/H2O) Step2 2. Catalyst Addition Step1->Step2 Step3 3. Reductant Introduction Step2->Step3 Step4 4. UV-Vis Monitoring Step3->Step4 Step5 5. Filtration & Workup Step4->Step5

Step-by-step workflow for the catalytic reduction and isolation process.

Protocol A: Mild Catalytic Hydrogenation (Industry Standard)

This method is ideal for scale-up due to clean post-reaction workup, provided strict temperature and pressure controls are maintained to prevent hydrogenolysis.

Materials: 4-(aminomethyl)-2-nitrophenol (1.0 eq), 5% Pd/C (0.05 eq Pd), Absolute Ethanol, H₂ gas balloon.

  • Substrate Preparation: Dissolve 10 mmol of 4-(aminomethyl)-2-nitrophenol in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 5% Pd/C (approx. 100 mg) to the solution. Caution: Pd/C is pyrophoric; add under an inert atmosphere (N₂ or Ar).

  • Purging: Seal the flask with a septum. Evacuate the flask and backfill with inert gas three times.

  • Hydrogen Introduction: Attach a balloon filled with H₂ gas. Evacuate the flask briefly and backfill with H₂. Repeat this H₂ purge twice.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) under 1 atm of H₂.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material spot will disappear, and a more polar, UV-active spot (amine) will appear. The reaction typically completes in 2-4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(aminomethyl)phenol.

Protocol B: Rapid Catalytic Transfer Hydrogenation (Lab-Scale)

This protocol utilizes NaBH₄ and a metal catalyst (e.g., Cu nanoparticles or complexes) . It is highly recommended for rapid screening and avoids the use of flammable H₂ gas.

Materials: 4-(aminomethyl)-2-nitrophenol (1.0 eq), Cu nanoparticles or 5% Pd/C (1-2 mol%), NaBH₄ (5.0 eq), Deionized Water / Methanol (1:1 v/v).

  • Solubilization: Dissolve 1 mmol of the substrate in 10 mL of the Water/Methanol mixture.

  • Reductant Addition: Add NaBH₄ (5 mmol) slowly to the solution at room temperature.

    • Self-Validation Check 1: The solution will immediately turn a brilliant yellow, confirming the deprotonation of the phenol and the formation of the nitrophenolate intermediate.

  • Catalyst Addition: Add the metal catalyst (e.g., 2 mol% Cu NPs). Effervescence (H₂ gas evolution from NaBH₄ decomposition) will be observed.

  • Reaction Monitoring: Stir continuously.

    • Self-Validation Check 2 (Visual): The reaction is complete when the bright yellow color completely fades to a colorless or pale grey solution.

    • Self-Validation Check 3 (Spectral): If monitored via UV-Vis spectroscopy, the characteristic absorption peak at ~400 nm will steadily decrease, while a new peak at ~300 nm (corresponding to the aminophenol) will emerge.

  • Workup: Once the solution is colorless (typically 10-30 minutes), filter the catalyst. Adjust the pH to ~7 using dilute HCl to quench excess NaBH₄, then extract the product with ethyl acetate. Dry over Na₂SO₄ and concentrate.

References

  • Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia,[Link]

  • ResearchGate. "Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts." ResearchGate,[Link]

  • National Center for Biotechnology Information. "Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands." PMC,[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry,[Link]

Technical Notes & Optimization

Troubleshooting

how to prevent oxidation of 4-(aminomethyl)-2-nitrophenol during synthesis

Technical Support Center: Synthesis of 4-(aminomethyl)-2-nitrophenol A Guide to Preventing Oxidative Degradation Welcome to the technical support guide for the synthesis of 4-(aminomethyl)-2-nitrophenol. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-(aminomethyl)-2-nitrophenol

A Guide to Preventing Oxidative Degradation

Welcome to the technical support guide for the synthesis of 4-(aminomethyl)-2-nitrophenol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable but sensitive intermediate. The inherent structure of aminophenols, containing both electron-donating amino and hydroxyl groups, makes them highly susceptible to oxidation. This guide provides an in-depth analysis of the causes of degradation and offers field-proven troubleshooting strategies and protocols to ensure high-yield, high-purity synthesis.

Section 1: Understanding the Core Problem: The Mechanism of Oxidation

The primary challenge in handling 4-(aminomethyl)-2-nitrophenol is its rapid degradation via oxidation. Exposure to atmospheric oxygen, especially when catalyzed by factors like light, elevated pH, or trace metal ions, initiates a cascade that converts the pale-yellow solid into intensely colored impurities.[1][2][3]

The process begins with the oxidation of the aminophenol to a highly reactive quinone-imine intermediate.[4][5][6] This intermediate is electrophilic and can undergo subsequent polymerization or other reactions, leading to the formation of dark brown or purple polymeric materials that are difficult to remove and compromise the integrity of your synthesis.[2][7]

cluster_main Oxidation Pathway of 4-(aminomethyl)-2-nitrophenol cluster_catalysts A 4-(aminomethyl) -2-nitrophenol (Desired Product) B Quinone-imine Intermediate (Highly Reactive) A->B Oxidation C Dark-Colored Polymeric Impurities (Degradation Products) B->C Polymerization / Further Reactions O2 O₂ (Atmospheric Oxygen) O2->A:n attacks Light Light / UV Light->A:n initiates Metal Metal Ions (Cu²⁺, Fe³⁺) Metal->A:n catalyzes pH High pH pH->A:n promotes

Caption: The oxidative degradation pathway of 4-(aminomethyl)-2-nitrophenol.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and handling of 4-(aminomethyl)-2-nitrophenol in a direct question-and-answer format.

Q1: My reaction mixture started as a light color but turned dark brown or purple during the process. What happened?

A: This color change is the classic visual indicator of oxidation.[2][8] Your target compound or a reaction intermediate is degrading into the colored polymeric impurities shown in the pathway above. This indicates that atmospheric oxygen is present in your reaction vessel and conditions are favorable for the oxidative cascade. Even trace amounts of oxidized material can intensely discolor the entire batch.[8]

Q2: What are the primary factors that accelerate oxidation during my synthesis?

A: Several environmental and chemical factors can dramatically increase the rate of oxidation. You must control these variables meticulously:

  • Atmospheric Oxygen: This is the primary oxidizing agent. Any leak in your system or failure to properly deoxygenate solvents will lead to degradation.[2]

  • High pH (Alkaline Conditions): Basic conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more susceptible to oxidation.[2][9][10]

  • Trace Metal Ions: Divalent and trivalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of phenols.[2][5][11] These are often introduced as contaminants from reagents or improperly cleaned glassware.

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the activation energy needed to initiate radical oxidation chain reactions.[2][12]

  • Elevated Temperatures: While often necessary for reaction kinetics, higher temperatures increase the rate of all chemical reactions, including the undesirable oxidation pathways.[2][10]

Q3: How can I proactively prevent oxidation during the reaction itself?

A: The most effective strategy is to employ rigorous air-free techniques. The goal is to create and maintain an environment that is completely devoid of oxygen.

  • Use an Inert Atmosphere: Conduct all manipulations on a Schlenk line or inside a glovebox.[2] This involves purging all glassware with an inert gas (high-purity Argon or Nitrogen) to displace air before introducing any reagents.

  • Deoxygenate All Liquids: Solvents and liquid reagents must be thoroughly deoxygenated before use. This is typically achieved by bubbling a stream of inert gas through the liquid for 30-60 minutes (sparging) or by using several freeze-pump-thaw cycles for more sensitive reactions.[11]

Q4: My reaction seems fine, but the product degrades during aqueous workup and purification. What should I do?

A: The workup phase is a point of high vulnerability, as it often involves exposure to water and potentially air.

  • Use Deoxygenated Water: Prepare deoxygenated water for all extractions, washes, and chromatography.

  • Add Antioxidants to Aqueous Phases: Fortify your wash and extraction solutions with a reducing agent. Ascorbic acid is an excellent, cost-effective choice for this purpose.[11]

  • Maintain Low Temperatures: Perform all workup steps in an ice bath to slow the rate of oxidation.

  • Protect from Light: Wrap your separatory funnel and flasks in aluminum foil to prevent photo-oxidation.

Q5: What antioxidants do you recommend, and how do I choose the right one?

A: Antioxidants are a critical line of defense. They function either as reducing agents, reversing initial oxidation, or as radical scavengers. The choice depends on your solvent system and specific needs.

AntioxidantRecommended ConcentrationPrimary Use CaseMechanism of Action
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Highly effective in aqueous solutions, especially for workup and HPLC sample stabilization.[11]Acts as a reducing agent, scavenging dissolved oxygen and other oxidizing species.[11]
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent for aqueous systems; very effective at preventing discoloration.[11]Reacts with oxygen to deplete it from the solution.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Effective in organic solvents and for long-term storage of the final product in solid form.[11]A phenolic antioxidant that acts as a free-radical scavenger, terminating oxidative chain reactions.

Q6: How can I minimize the impact of trace metal contamination?

A: Metal-catalyzed oxidation is insidious. Use high-purity, metal-free solvents and reagents whenever possible. For glassware, a final rinse with a dilute solution of a chelating agent followed by high-purity water can remove adsorbed metal ions. For aqueous workups where metal contamination is suspected, consider adding a small amount of Ethylenediaminetetraacetic acid (EDTA).[11] EDTA is a powerful chelating agent that sequesters metal ions, preventing them from participating in redox cycling.[13][14]

Section 3: Recommended Protocol: Oxidation-Free Synthesis

This section provides a generalized workflow and a detailed experimental protocol for the synthesis of 4-(aminomethyl)-2-nitrophenol, integrating the preventative measures discussed. The synthesis shown here is a conceptual adaptation of the Zinin reduction, a common method for selectively reducing a nitro group in the presence of others.[15]

start Start prep Step 1: Preparation (Deoxygenate Solvents, Acid-Wash Glassware) start->prep setup Step 2: Reaction Setup (Assemble under positive flow of Ar / N₂) prep->setup reaction Step 3: Synthesis (Maintain inert atmosphere, control temperature) setup->reaction workup Step 4: Workup & Isolation (Use deoxygenated solvents + antioxidants) reaction->workup purify Step 5: Purification (Recrystallize from deoxygenated solvent) workup->purify storage Step 6: Storage (Store under inert gas, protect from light) purify->storage end End: Pure Product storage->end

Sources

Optimization

improving stability of 4-(aminomethyl)-2-nitrophenol in aqueous buffers

Technical Support Center: Optimizing the Aqueous Stability of 4-(Aminomethyl)-2-nitrophenol Welcome to the Application Scientist Support Center. Formulating substituted aminophenols like 4-(aminomethyl)-2-nitrophenol (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Aqueous Stability of 4-(Aminomethyl)-2-nitrophenol

Welcome to the Application Scientist Support Center. Formulating substituted aminophenols like 4-(aminomethyl)-2-nitrophenol (4-AMNP) in aqueous buffers presents significant chemical challenges. This molecule contains two highly reactive moieties: an oxidation-prone phenolic hydroxyl group and a nucleophilic aminomethyl group. When exposed to standard aqueous conditions, researchers frequently encounter rapid discoloration, loss of titer, and erratic assay results.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize 4-AMNP for your critical experiments.

Part 1: Mechanistic Causality (The "Why" Behind Degradation)

To effectively stabilize 4-AMNP, we must first understand its primary degradation pathways: auto-oxidation and cross-reactivity.

  • Phenolate Oxidation: The electron-withdrawing nitro group lowers the pKa of the phenol. At neutral or alkaline pH, the phenolate anion forms, which is highly1[1].

  • Quinone-Imine Formation: Oxidation of the para-aminophenol core leads to the formation of highly reactive2[2].

  • Polymerization: These imines rapidly condense with free aminomethyl groups or other nucleophiles, leading to polymerization and the characteristic 3 observed in degraded solutions[3],[2].

G A 4-AMNP (Intact Molecule) Stable at pH < 5.5 B Phenolate Anion Forms at pH > 6.5 A->B Deprotonation (Alkaline Buffer) C Reactive Quinone-imines (Highly Colored) A->C Direct Oxidation B->C Auto-oxidation (O₂, Light) D Polymerization / Aggregation (Loss of Titer) C->D Cross-reactivity with free amines E Trace Metal Catalysis (Cu²⁺, Fe³⁺) E->C ROS Generation

Figure 1: Mechanistic pathway of 4-AMNP oxidative degradation in aqueous environments.

Part 2: Troubleshooting Guides & FAQs

Q1: My 4-AMNP buffer solution turns yellow/brown within hours. What is happening, and how do I stop it?

  • Causality: Discoloration is the universal hallmark of oxidative degradation in aminophenols. When exposed to air and light, the compound oxidizes into 3, which subsequently polymerize[3].

  • Solution:

    • Deoxygenation: Sparge your aqueous buffer with ultra-pure Nitrogen or Argon for at least 15-30 minutes before adding the compound to displace dissolved oxygen[3].

    • Antioxidant Supplementation: Incorporate a water-soluble antioxidant.3 is highly effective; it acts as a sacrificial reducing agent, scavenging reactive oxygen species before they attack the phenol ring[3].

    • Actinic Shielding: Prepare and store solutions in amber glass vials to prevent UV-initiated radical formation[1].

Q2: I am losing compound concentration over time even in sealed, dark vials. Could my buffer be the issue?

  • Causality: Yes. Trace transition metals (especially Cu²⁺ and Fe³⁺) present in standard buffer salts act as potent catalysts for the oxidation of phenolic compounds, driving degradation even in low-oxygen environments[3].

  • Solution:

    • Chelation: Add a chelating agent such as3 to the buffer[3]. EDTA sequesters trace metal ions, neutralizing their catalytic redox cycling capabilities.

    • High-Purity Reagents: Ensure you are using HPLC-grade water and ultra-pure, metal-free buffer salts.

Q3: How does pH strictly dictate the stability profile of 4-AMNP?

  • Causality: The stability of 4-AMNP is a delicate balance of protonation states. Phenolic compounds are generally1[1]. The phenolic -OH must remain protonated (neutral) to resist oxidation. Simultaneously, the aminomethyl group (-CH₂NH₂) is most stable when protonated as an ammonium salt. At pH > 6.5, the phenol begins to deprotonate into the highly reactive phenolate anion, exponentially increasing the oxidation rate[1].

  • Solution: Maintain the buffer pH strictly between 4.0 and 5.5 . Acetate or citrate buffers are ideal for this range. Avoid alkaline buffers entirely unless immediately proceeding to a downstream reaction step.

Q4: Can I freeze my 4-AMNP aqueous solutions for long-term storage?

  • Causality: Freeze-thaw cycles can cause localized pH shifts and concentration gradients (cryoconcentration) that temporarily accelerate degradation kinetics.

  • Solution: It is highly recommended to store 4-AMNP as a lyophilized powder or in a non-aqueous, anhydrous stock (e.g., dry DMSO purged with Argon) at -20°C. Only prepare aqueous working solutions fresh prior to use.

Part 3: Quantitative Data & Self-Validating Protocols

Table 1: Stability Matrix of 4-AMNP in Aqueous Conditions

Buffer ConditionpHAdditivesTemperatureEstimated Half-Life (t₁/₂)*Visual Indicator of Degradation
PBS (Standard)7.4None25°C< 4 HoursRapid yellow/brown discoloration
Tris-HCl8.0None25°C< 2 HoursDeep brown/purple discoloration
Acetate Buffer4.5None25°C~ 24 HoursSlow yellowing
Acetate Buffer4.50.1% Ascorbic Acid + 1mM EDTA4°C> 7 DaysRemains clear/colorless
Anhydrous DMSON/AArgon Purged-20°C> 6 MonthsRemains clear/colorless

*Note: Half-life estimates are dependent on initial concentration and ambient light exposure. Always validate titer via HPLC.

Protocol: Preparation of Ultra-Stable 4-AMNP Aqueous Working Solution

This protocol is designed as a self-validating system. By controlling pH, oxygen, and trace metals sequentially, you systematically eliminate the variables that cause degradation.

Materials Needed:

  • HPLC-grade Water

  • Sodium Acetate / Acetic Acid (Ultra-pure)

  • EDTA (Disodium salt)

  • L-Ascorbic Acid

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Buffer Preparation & Chelation: Prepare a 50 mM Acetate buffer. Add 1.0 mM EDTA. Adjust the pH to 4.5 using Acetic Acid.

    • Causality: Establishes the acidic environment needed to keep the phenol protonated and sequesters trace metals.

  • Deoxygenation: Transfer the buffer to an amber glass bottle. Sparge the solution with Argon or Nitrogen gas for a minimum of 30 minutes.

    • Causality: Displaces dissolved O₂, removing the primary oxidizing agent.

  • Antioxidant Addition: Add 0.1% (w/v) L-Ascorbic Acid to the deoxygenated buffer and mix gently.

    • Causality: Provides a sacrificial electron donor to neutralize any residual or newly introduced reactive oxygen species.

  • Compound Dissolution: Weigh the required amount of 4-AMNP powder and add it to the buffer. Stir under a continuous stream of inert gas until fully dissolved.

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

    • Self-Validation Step: Immediately measure the absorbance of the solution at 400-450 nm using a UV-Vis spectrophotometer. A baseline absorbance near zero confirms the absence of quinone-imine formation. Re-check absorbance at 24 hours; an increase of <0.05 AU validates the stability of the formulation.

Workflow S1 1. Deoxygenate Buffer (N₂/Ar) S2 2. Adjust pH (4-5.5) & Add EDTA S1->S2 S3 3. Add Antioxidant (Ascorbic Acid) S2->S3 S4 4. Dissolve 4-AMNP (Amber Vial) S3->S4 S5 5. Filter & Validate (UV-Vis A400) S4->S5

Figure 2: Step-by-step formulation workflow for maximizing 4-AMNP aqueous stability.

Part 4: References

  • Corbett, J. F. "Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH." The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-(Aminomethyl)-2-nitrophenol: A Comparative Analysis of Precursor Materials

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth comparative analysis of the most pertinent precursor materials for the synthesis of 4-(aminomethyl)-2-nitrophenol, a valuable building block in medicinal chemistry. We will delve into the mechanistic intricacies, provide field-proven experimental protocols, and offer a quantitative comparison to empower you in making informed decisions for your synthetic endeavors.

Introduction to 4-(Aminomethyl)-2-nitrophenol

4-(Aminomethyl)-2-nitrophenol is a key intermediate characterized by its trifunctional nature, possessing a phenolic hydroxyl group, a primary aminomethyl moiety, and a nitro group on an aromatic scaffold. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and biologically active compounds. The strategic choice of starting materials profoundly impacts the efficiency and scalability of its synthesis. This guide will compare three primary synthetic strategies, each originating from a different commercially available precursor.

Precursor 1: 4-Hydroxy-3-nitrobenzaldehyde via Reductive Amination

The most direct and atom-economical approach to 4-(aminomethyl)-2-nitrophenol is the reductive amination of 4-hydroxy-3-nitrobenzaldehyde. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the desired primary amine.

Mechanistic Rationale

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two key stages within a single pot. First, the aldehyde reacts with ammonia (or an ammonia equivalent like ammonium acetate) to form a hemiaminal, which then dehydrates to an imine intermediate. The subsequent reduction of the C=N double bond of the imine by a hydride-based reducing agent furnishes the final aminomethyl product. The choice of reducing agent is critical; it must be mild enough to not reduce the aldehyde starting material directly but potent enough to reduce the formed imine. Sodium borohydride (NaBH₄) is a cost-effective and commonly employed reagent for this purpose.

Precursor 4-Hydroxy-3-nitrobenzaldehyde Imine Imine Intermediate Precursor->Imine Condensation Ammonia Ammonia (NH3) Ammonia->Imine Product 4-(Aminomethyl)-2-nitrophenol Imine->Product Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Product cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Reductive Aminomethylation DNP 2,4-Dinitrophenol ANP 4-Amino-2-nitrophenol DNP->ANP Na2S or NaSH ANP2 4-Amino-2-nitrophenol Product 4-(Aminomethyl)-2-nitrophenol ANP2->Product Formaldehyde Formaldehyde Formaldehyde->Product ReducingAgent Formic Acid ReducingAgent->Product Precursor 4-Chloro-3-nitrobenzylamine Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Hydroxide->Intermediate Product 4-(Aminomethyl)-2-nitrophenol Intermediate->Product Chloride Elimination

Comparative

A Comparative Guide to the Validation of Structural Characterization for 4-(Aminomethyl)-2-nitrophenol Derivatives

In the landscape of pharmaceutical development and chemical research, the unambiguous structural characterization of a new chemical entity (NCE) is a foundational requirement. For derivatives of 4-(aminomethyl)-2-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural characterization of a new chemical entity (NCE) is a foundational requirement. For derivatives of 4-(aminomethyl)-2-nitrophenol, a class of compounds with significant potential as intermediates in organic synthesis, this process is of paramount importance. This guide provides an in-depth comparison of the critical analytical techniques used to validate the structure of these molecules, grounded in the principles of scientific integrity and causality. Our approach emphasizes a multi-technique, self-validating system, ensuring the highest confidence in the final structural assignment.

The Orthogonal Validation Workflow

Validation_Workflow cluster_0 Initial Characterization cluster_1 Core Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation synthesis Synthesized Compound purity Purity Assessment (LC-MS, TLC) synthesis->purity Initial Screen hrms HRMS (Elemental Composition) purity->hrms Confirm Formula nmr 1D & 2D NMR (Connectivity & Framework) hrms->nmr Guide Interpretation xray Single-Crystal X-ray (Absolute 3D Structure) nmr->xray If ambiguity remains or absolute stereochemistry needed validated Validated Structure nmr->validated If structure is unambiguous xray->validated

Caption: A generalized workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Principle & Causality: HRMS serves as the initial and crucial test for any newly synthesized compound. Its primary function is to provide a highly accurate mass measurement of the molecular ion.[1] Unlike low-resolution mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the compound's elemental composition.[2][3] This is possible because the exact mass of an atom is not an integer; for example, the difference in exact mass between two compounds with the same nominal mass, such as C₂₂H₂₈N₂O (336.2202 Da) and C₁₈H₂₈N₂O₄ (336.2049 Da), is easily resolved by HRMS.[4] This step is critical because it validates the molecular formula, which is the foundation upon which all subsequent structural interpretation is built.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1-1 mg of the 4-(aminomethyl)-2-nitrophenol derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

  • Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to a capillary, creating a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The resulting ions are accelerated into the time-of-flight (TOF) mass analyzer. All ions receive the same kinetic energy, so their velocity is inversely proportional to their mass.[5][6] Lighter ions travel faster and reach the detector first.[7]

  • Data Analysis: The instrument records the time it takes for each ion to reach the detector, which is used to calculate the precise mass-to-charge ratio (m/z).[8] The elemental composition is then calculated from the measured exact mass.[9]

Data Interpretation & Validation

For a hypothetical derivative, 4-(aminomethyl)-2-nitrophenol , with the formula C₇H₈N₂O₃, the expected data would be:

ParameterExpected ValueValidation Check
Molecular Formula C₇H₈N₂O₃-
Exact Mass (Calculated) 168.0535 u-
Observed [M+H]⁺ (m/z) 169.0608 ± 5 ppmMass accuracy must be within the specified tolerance (typically < 5 ppm).
Elemental Composition Confirmed as C₇H₉N₂O₃ for the [M+H]⁺ ionThe calculated formula from the observed mass must match the expected formula.

This initial HRMS data provides high confidence in the elemental formula before proceeding to more complex structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle & Causality: NMR spectroscopy is the most powerful technique for elucidating the covalent framework of a molecule.[10][11] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ).[10] This allows us to map the different types of protons and carbons in the molecule. Furthermore, through-bond interactions between neighboring nuclei cause "spin-spin splitting," which reveals connectivity information. By combining ¹H, ¹³C, and 2D-NMR experiments, we can piece together the molecule's complete bonding structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; for example, DMSO-d₆ is often used to observe exchangeable protons like those in -OH and -NH₂ groups.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is "shimmed" to optimize the homogeneity of the magnetic field.[12]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.[13]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the low natural abundance of the ¹³C isotope (1.1%).[14]

  • 2D NMR (if needed): If the structure is complex or ambiguous, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are performed to definitively establish connectivities.

Data Interpretation & Validation (for 4-(aminomethyl)-2-nitrophenol)

The expected NMR data provides a detailed fingerprint of the molecule's structure.

Proton (¹H) SignalExpected δ (ppm)MultiplicityIntegrationAssignment Rationale
H-3~7.8-8.0d1HDeshielded by adjacent nitro group.
H-5~7.2-7.4dd1HCoupled to both H-3 and H-6.
H-6~6.8-7.0d1HShielded relative to other aromatic protons.
-CH₂-~3.8-4.0s2HBenzylic protons adjacent to the amino group.
-NH₂~5.0-5.5br s2HBroad signal due to exchange; chemical shift is solvent-dependent.
-OH~10.0-11.0br s1HPhenolic proton, often broad and downfield.
Carbon (¹³C) SignalExpected δ (ppm)Assignment Rationale
C-2 (C-NO₂)~145-150Quaternary carbon attached to the electron-withdrawing nitro group.
C-1 (C-OH)~150-155Quaternary carbon attached to the phenolic oxygen.
C-4 (C-CH₂)~135-140Quaternary carbon attached to the aminomethyl group.
C-3, C-5, C-6~115-130Aromatic CH carbons with distinct shifts due to substituent effects.
-CH₂-~40-45Aliphatic carbon of the aminomethyl group.

The combination of chemical shifts, integration values, and splitting patterns from NMR provides a robust, self-consistent dataset that validates the connectivity of the atoms proposed by the molecular formula from HRMS.

Single-Crystal X-ray Crystallography: The Definitive Proof

Principle & Causality: While NMR and MS provide powerful evidence for the molecular formula and connectivity, single-crystal X-ray crystallography stands as the "gold standard" for structural determination.[15][16] It is the only technique that provides a direct, unambiguous three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of every atom.[17][18] This is especially critical for determining absolute stereochemistry in chiral molecules.[18] The method relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a model of the molecular structure.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth (The Art): This is often the most challenging step. High-quality single crystals are typically grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[19][20] The choice of solvent is crucial and often requires screening.[21] The goal is to grow well-ordered, single crystals of an appropriate size (ideally 0.1-0.3 mm).[22]

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[18] The crystal is then rotated in a focused beam of X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods to generate an initial electron density map, and then "refined" to produce the final atomic model.

Data Interpretation & Validation

The quality of a crystal structure is assessed by several key metrics:

ParameterTypical ValueValidation Check
R-factor (R1) < 0.05 (5%)Indicates the agreement between the observed diffraction data and the calculated model.
Goodness-of-Fit (GooF) ~1.0Indicates that the model accurately fits the data.
Flack Parameter ~0.0 ± 0.1Used to confirm the absolute configuration of chiral molecules.[23]

A successful X-ray crystallographic analysis provides definitive proof of the molecular structure, confirming the results from both HRMS and NMR and leaving no room for ambiguity.

Comparison of Techniques

FeatureHigh-Resolution MSNMR SpectroscopyX-ray Crystallography
Information Provided Elemental Composition, Molecular WeightAtomic Connectivity, 3D Conformation (in solution)Absolute 3D Structure (in solid state)
Sample Amount Micrograms (µg)Milligrams (mg)Single Crystal
Sample State Solution/SolidSolutionSolid (Crystal)
Key Strength Unambiguous formula determination[1]Detailed connectivity mappingDefinitive, unambiguous 3D structure[15]
Key Limitation No connectivity informationCan be ambiguous for complex isomersRequires high-quality single crystals
Role in Validation Foundational check of the molecular formulaCore technique for establishing the covalent frameworkUltimate arbiter for absolute structure confirmation

Supplemental Characterization Methods

While the three primary techniques form the core of structural validation, supplemental methods provide additional, confirmatory data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. For a 4-(aminomethyl)-2-nitrophenol derivative, one would expect to see characteristic stretching frequencies for O-H (phenol), N-H (amine), N=O (nitro group), and aromatic C-H bonds.[24][25]

  • Elemental Analysis (CHNS): This combustion-based technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[26] The results must agree with the calculated values for the proposed formula, typically within ±0.4%, serving as a classic, quantitative check of purity and composition.[27][28]

Conclusion

The validation of the structure of 4-(aminomethyl)-2-nitrophenol derivatives, like any NCE, is not a task for a single analytical technique. It requires a logically structured, multi-faceted approach where orthogonal methods provide cross-validating evidence. The process begins with High-Resolution Mass Spectrometry to irrefutably establish the elemental composition. This is followed by in-depth NMR Spectroscopy to piece together the atomic connectivity and define the molecular framework. Finally, when absolute certainty is required or ambiguity persists, Single-Crystal X-ray Crystallography provides the ultimate, definitive proof of the three-dimensional structure. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a foundation of trust in their results, a non-negotiable requirement in the fields of chemical synthesis and drug development.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • Rigaku. (n.d.). Absolute Structure Determination.
  • Allen, F. H., & Ling, I. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry - HSCprep.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • Flack, H. D., & Bernardinelli, G. (2008, August 19). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1 observed in the spectrum of p-nitro phenol indicates the –OH stretching vibration.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O).
  • University of Wollongong Research Online. (n.d.). Rapid calculation of elemental compositions for high resolution mass spectra data.
  • FILAB. (n.d.). High resolution mass spectrometry (HRMS) analysis in the laboratory.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Cambridge Crystallographic Data Centre (CCDC). (2024, October 16). How to grow crystals for X-ray crystallography.
  • Newton, B. W., et al. (n.d.). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. PMC.
  • LibreTexts. (2016, August 2). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...
  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • INIS-IAEA. (2016, April 15). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol.
  • PubMed Central (PMC). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol.
  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol.
  • BenchChem. (2025). Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-4-(2-methylallyl)benzene.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Scribd. (n.d.). 1H and 13C NMR Interpretation Guide.
  • Royal Society of Chemistry. (n.d.). Useful practices in single crystal diffraction analysis of reticular structures. RSC Publishing.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ICH. (2022, March 24). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Journal of Chemical and Pharmaceutical Sciences (JCHPS). (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • ResearchGate. (2025, August 10). Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol.
  • ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and...
  • Chemical Methodologies. (n.d.). Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents.
  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

Sources

Validation

A Comparative Guide to Nitrophenols in Advanced Sensor Applications: Evaluating 4-(aminomethyl)-2-nitrophenol Against Established Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical sensor technology, nitrophenol derivatives have emerged as a versatile class of compounds, pivotal in the development of sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical sensor technology, nitrophenol derivatives have emerged as a versatile class of compounds, pivotal in the development of sensitive and selective detection platforms. Their utility spans environmental monitoring, industrial process control, and biomedical diagnostics. This guide provides a comprehensive comparison of various nitrophenol isomers in sensor applications, with a forward-looking analysis of the untapped potential of 4-(aminomethyl)-2-nitrophenol. We delve into the fundamental principles governing their sensing mechanisms, supported by experimental data and detailed protocols, to empower researchers in designing next-generation sensors.

The Role of Nitrophenols in Chemical Sensing: A Tale of Isomers

Nitrophenols, characterized by the presence of a hydroxyl (-OH) and a nitro (-NO2) group on a benzene ring, are not merely environmental pollutants but also valuable building blocks for sensor development. The relative positions of these functional groups across different isomers—ortho (o-), meta (m-), and para (p-)-nitrophenol—profoundly influence their electronic properties and, consequently, their sensing capabilities. This structural diversity allows for the fine-tuning of sensor performance, including selectivity and sensitivity.

The introduction of additional functional groups, such as the aminomethyl group in 4-(aminomethyl)-2-nitrophenol, presents an intriguing avenue for creating multifunctional sensor molecules with enhanced performance and novel detection modalities.

A Comparative Analysis of Nitrophenol-Based Sensors

The application of nitrophenols in sensor technology is broadly categorized into two main areas: as the analyte being detected and as the core component of the sensor itself. While the former is extensively studied, this guide focuses on the latter, where the nitrophenol derivative is the active sensing element.

Electrochemical Sensors: Harnessing Redox Properties

The nitro group in nitrophenols is electrochemically active and can be readily reduced, while the hydroxyl and amino groups can be oxidized. This redox activity forms the basis of their application in electrochemical sensors.

Established Nitrophenol Isomers in Electrochemical Sensing:

Electrochemical sensors often employ modified electrodes where nitrophenol derivatives are immobilized to facilitate the detection of various analytes, including heavy metal ions and biologically relevant molecules.[1][2] The choice of isomer and any additional functionalization dictates the sensor's selectivity and sensitivity. For instance, the hydroxyl and amino groups can act as binding sites for metal ions, and the subsequent electrochemical signal is modulated upon analyte binding.

Performance Data of Nitrophenol-Based Electrochemical Sensors:

Sensor PlatformTarget Analyte(s)Limit of Detection (LOD)Linear RangeReference
MXene/β-cyclodextrin compositeo-NP, m-NP, p-NP0.063 µM, 0.087 µM, 0.042 µM0.4-350 µM, 0.5-300 µM, 0.5-180 µM[3]
Reduced graphene oxide/Au nanoparticle composite4-Nitrophenol0.01 µM0.05–2.0 µM and 4.0–100 µM[4]
Pyridine diketopyrrolopyrrole-functionalized graphene oxide4-Nitrophenol0.10 µM0.5–50 µM and 50–163 µM[5]
PEDOT:PSS modified Pt NPs-embedded PPy-CB@ZnO nanocomposites4-Nitrophenol1.25 µM1.5 to 40.5 µM[6]

The Potential of 4-(aminomethyl)-2-nitrophenol in Electrochemical Sensors:

The unique structure of 4-(aminomethyl)-2-nitrophenol, with its primary amine, hydroxyl, and nitro groups, suggests significant potential for advanced electrochemical sensor design.

  • Multi-modal Detection: The presence of both oxidizable (amino and hydroxyl) and reducible (nitro) groups could enable the development of ratiometric electrochemical sensors, where the ratio of two different electrochemical signals is used for quantification, leading to enhanced accuracy and reliability.

  • Enhanced Selectivity: The aminomethyl group can be readily functionalized to introduce specific recognition elements (e.g., aptamers, antibodies), thereby creating highly selective biosensors.

  • Improved Immobilization: The primary amine provides a convenient handle for covalent immobilization onto electrode surfaces, leading to more stable and robust sensors.

Fluorescent and Colorimetric Sensors: Leveraging Optical Properties

The electronic transitions within nitrophenol molecules can be exploited for optical sensing. Changes in the local chemical environment, such as pH or the presence of an analyte, can alter their absorption and emission spectra, leading to colorimetric or fluorescent responses.

Established Nitrophenol Isomers in Optical Sensing:

Fluorescence quenching is a common mechanism in nitrophenol-based sensing.[7] The electron-withdrawing nature of the nitro group can lead to photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) when the nitrophenol is in proximity to a fluorophore, resulting in a decrease in fluorescence intensity.[8]

Performance Data of Nitrophenol-Based Optical Sensors:

Sensor TypeSensing MaterialTarget AnalyteLimit of Detection (LOD)Reference
Fluorescentβ-cyclodextrin-capped ZnO quantum dotsp-nitrophenol0.34 µM[9]
ColorimetricInverse Opal Polymeric Photonic Crystalsp-nitrophenolVisually detectable changes[10]
FluorescentMetal-Organic Framework (HNU-34)2,6-dinitrophenol, trinitrophenol29.45 nM, 36.15 nM[11]
Dual-channelRhodamine 6G-Sulfur quantum dotsp-nitrophenol35.6 nM (fluorescent), 9.90 nM (colorimetric)[12]

The Potential of 4-(aminomethyl)-2-nitrophenol in Optical Sensors:

The aminomethyl group in 4-(aminomethyl)-2-nitrophenol opens up new possibilities for designing sophisticated optical sensors.

  • Turn-on" Fluorescence: While many nitrophenol-based sensors operate on a "turn-off" (quenching) mechanism, the amino group in 4-(aminomethyl)-2-nitrophenol could be utilized to design "turn-on" fluorescent sensors. For example, the non-fluorescent molecule could become fluorescent upon binding to an analyte that restricts the PET process.

  • Ratiometric Sensing: Similar to electrochemical sensors, the multiple functional groups could be leveraged to create ratiometric fluorescent sensors with built-in self-calibration.

  • pH Sensing: The amino and hydroxyl groups make the molecule sensitive to pH changes, which could be transduced into a colorimetric or fluorescent signal.

Experimental Section: Protocols and Methodologies

Synthesis of 4-Amino-2-nitrophenol

The synthesis of 4-amino-2-nitrophenol can be achieved through the selective reduction of 2,4-dinitrophenol.[13] A common method is the Zinin reduction, which utilizes a sulfide-based reducing agent.[13]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol in water.

  • Addition of Reagents: Add ammonium chloride and concentrated aqueous ammonia to the suspension and heat the mixture.

  • Reduction: Carefully add fused sodium sulfide portion-wise while maintaining the reaction temperature.

  • Work-up and Purification: After the reaction is complete, filter the hot mixture. The filtrate is then cooled to allow the product to crystallize. The crude product can be purified by recrystallization.

G cluster_synthesis Synthesis Workflow start Start: 2,4-dinitrophenol suspension add_reagents Add NH4Cl and NH3(aq) Heat to 85°C start->add_reagents reduction Portion-wise addition of Na2S Maintain 80-85°C add_reagents->reduction workup Filter hot mixture reduction->workup crystallization Cool filtrate to crystallize workup->crystallization purification Recrystallize crude product crystallization->purification end_product End: Purified 4-amino-2-nitrophenol purification->end_product

Caption: Workflow for the synthesis of 4-amino-2-nitrophenol.

Fabrication of a Hypothetical Electrochemical Sensor Based on 4-(aminomethyl)-2-nitrophenol

This protocol outlines the fabrication of a glassy carbon electrode (GCE) modified with 4-(aminomethyl)-2-nitrophenol for the detection of a target analyte (e.g., a heavy metal ion).

Step-by-Step Protocol:

  • Electrode Preparation: Polish the GCE with alumina slurry, followed by sonication in ethanol and deionized water.

  • Electrochemical Activation: Activate the cleaned GCE by cyclic voltammetry in a sulfuric acid solution.

  • Immobilization of 4-(aminomethyl)-2-nitrophenol:

    • Method A (Electropolymerization): If the aminomethyl group allows for it, electropolymerize a film of the compound onto the GCE surface.

    • Method B (Covalent Attachment): Activate the GCE surface to create carboxyl groups, then use EDC/NHS chemistry to covalently link the amino group of 4-(aminomethyl)-2-nitrophenol to the surface.

  • Characterization: Characterize the modified electrode using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm successful modification.

  • Sensing Measurement: Use a suitable electrochemical technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), to measure the sensor's response to the target analyte.

G cluster_fabrication Sensor Fabrication Workflow start Start: Bare Glassy Carbon Electrode polish Polish with Alumina Slurry start->polish clean Sonicate in Ethanol & DI Water polish->clean activate Electrochemical Activation (H2SO4) clean->activate immobilize Immobilize 4-(aminomethyl)-2-nitrophenol activate->immobilize characterize Characterize with CV and EIS immobilize->characterize measure Sensing Measurement (DPV/SWV) characterize->measure end_sensor End: Functional Sensor measure->end_sensor

Caption: Workflow for fabricating a 4-(aminomethyl)-2-nitrophenol-based sensor.

Future Perspectives and Conclusion

While established nitrophenol isomers have proven their value in a multitude of sensor applications, the exploration of novel derivatives like 4-(aminomethyl)-2-nitrophenol holds the key to unlocking next-generation sensing platforms with superior performance. The multifunctional nature of this particular molecule offers exciting possibilities for the development of multi-modal, ratiometric, and highly selective sensors.

This guide has provided a comprehensive comparison of nitrophenols in sensor applications, highlighting both the current state-of-the-art and the promising future directions. By understanding the fundamental principles and leveraging the synthetic versatility of these compounds, researchers can continue to push the boundaries of chemical sensing technology. The provided experimental frameworks serve as a starting point for the practical realization of these advanced sensors, paving the way for innovations in environmental monitoring, healthcare, and beyond.

References

  • Pan, Y., Wang, C., Fu, Z., Wang, G.-E., & Xu, G. (2022). Fluorescence sensing of nitrophenol explosives using a two-dimensional organic–metal chalcogenide fully covered with functional groups.
  • Wang, Y., Wang, L., Zhang, L., & Su, X. (2018). Fluorescent Gold Nanocluster-Based Sensor Array for Nitrophenol Isomer Discrimination via an Integration of Host–Guest Interaction and Inner Filter Effect. Analytical Chemistry, 90(21), 13039–13045.
  • Li, Y., Yang, J., Wang, Y., Zhang, Y., & Liu, Y. (2019). Selective Detection of Aromatic Nitrophenols by a Metal–Organic Framework-Based Fluorescent Sensor. Crystal Growth & Design, 19(11), 6564–6570.
  • Li, H., Li, Y., & Liu, Y. (2015). A new fluorescent sensor for detecting p-nitrophenol based on β-cyclodextrin-capped ZnO quantum dots. RSC Advances, 5(10), 7249–7254.
  • Chen, D., Zhang, L., & Li, G. (2017). Detection of nitrophenols with a fluorescent Zr(iv) metal–organic framework functionalized with benzylamino groups.
  • Li, J., Zhang, Y., Wang, Y., & Song, Y. (2020). Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. Sensors, 20(1), 226.
  • Zhang, F., Lv, H., Wang, L., & Wei, Y. (2025). Dual-channel sensing system for p-nitrophenol based on Rhodamine 6G-Sulfur quantum dots. Analytica Chimica Acta, 1344, 344399.
  • Khan, I., Saeed, K., & Zylstra, G. J. (2021). A Highly Selective Economical Sensor for 4-Nitrophenol. Sensors, 21(17), 5894.
  • Tran, H. V., Nguyen, T. T., & Lee, Y.-I. (2021). Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. RSC Advances, 11(28), 17208–17220.
  • de la C. Dos-Santos, M., et al. (2018). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol.
  • Zhang, Y., et al. (2023). Sensitive Detection of Gaseous Nitrophenol Isomers Enabled by Fluorescent Xerogels. ACS Sensors.
  • Gonzalez-Fuentes, D. A., et al. (2024).
  • Wang, Z., et al. (2025). Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors. Analytical Chemistry.
  • Wang, Z., et al. (2025). Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors. Analytical Chemistry.
  • BenchChem. (2025).
  • PrepChem.com. Synthesis of 4-Amino-3-nitrophenol.
  • Balasubramanian, S., & Pandiyan, R. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Nanoarchitectonics, 2(2), 61-75.
  • Li, H., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Applied Spectroscopy.
  • Sigma-Aldrich. 4-Amino-2-nitrophenol.
  • ResearchGate. (2022).
  • SIELC Technologies. (2018). 2-Amino-4-nitrophenol.
  • MDPI. (2023).
  • Liu, Y., et al. (2021). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. RSC Advances.
  • Wu, S., et al. (2018). A new strategy for the sensitive electrochemical determination of nitrophenol isomers using β-cyclodextrin derivative-functionalized silicon carbide. RSC Advances.
  • MDPI. (2026).
  • MDPI. (2023).
  • NOAA. 4-AMINO-2-NITROPHENOL | CAMEO Chemicals.
  • Thermo Fisher Scientific. 4-Amino-2-nitrophenol, 99%.
  • PubMed. (2025). Advanced electrochemical sensors for the simultaneous detection of nitrophenol isomers: the synergistic effects in MXene/β-cyclodextrin composites.
  • Analytical Methods. (2014). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite.
  • ResearchGate. (2021). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal-organic-framework with peroxidase-like activity.
  • Sigma-Aldrich. 2-Amino-4-nitrophenol.
  • TCI AMERICA. 2-Amino-4-nitrophenol.
  • Organic Syntheses. 2-amino-4-nitrophenol.
  • PMC. (2021). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites.
  • Google Patents. (1982).
  • ResearchGate. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review.

Sources

Comparative

Comparative Toxicity Profiling: 4-(Aminomethyl)-2-nitrophenol vs. Isomeric Aminonitrophenols

As drug development professionals and toxicologists evaluate aromatic intermediates for pharmaceutical and industrial applications, understanding the nuanced structure-toxicity relationships of aminophenols is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists evaluate aromatic intermediates for pharmaceutical and industrial applications, understanding the nuanced structure-toxicity relationships of aminophenols is paramount. Aminophenols are amphoteric compounds of significant commercial importance, acting as versatile intermediates in the synthesis of pharmaceuticals, dyes, and pigments [[1]](). However, their structural configurations directly dictate their toxicological profiles.

This guide provides an objective, data-driven comparison between the functionalized derivative 4-(aminomethyl)-2-nitrophenol (4-AMNP) and its classic aromatic isomers, 4-amino-2-nitrophenol (4,2-ANP) and 2-amino-4-nitrophenol (2,4-ANP) .

Structural and Physicochemical Context

The specific positioning and nature of functional groups on the benzene ring fundamentally influence the chemical properties, reactivity, and biological safety of these compounds 1. While 4,2-ANP and 2,4-ANP are direct isomers sharing the molecular formula C₆H₆N₂O₃, 4-AMNP incorporates a crucial methylene bridge, classifying it as a benzylic amine rather than a direct aniline derivative.

Table 1: Comparative Physicochemical and Toxicological Profiles
Property4-(Aminomethyl)-2-nitrophenol (Sulfate)4-Amino-2-nitrophenol (4,2-ANP)2-Amino-4-nitrophenol (2,4-ANP)
CAS Number 2138204-41-6 [[1]]()119-34-6 299-57-0 2
Molecular Weight 266.23 g/mol (as sulfate ester) [[1]]()154.12 g/mol 2154.12 g/mol 2
Appearance White to off-white powderDark brown/red crystalline powder [[2]]()Yellow-brown/orange prisms 2
Log Kow < 0.5 (estimated due to sulfate)0.96 21.26 2
Primary Toxicity Under Investigation (Sterically hindered)Metal-mediated oxidative DNA damage 2Renal toxicity 3
Carcinogenicity UnknownSuspected carcinogen 2, [[4]]()Limited evidence in animals 3
Mechanistic Toxicology: The Aromatic vs. Aliphatic Amine Dichotomy

To accurately assess the toxicity of these compounds, we must understand the causality behind their molecular interactions.

The 4,2-ANP Pathway: Aromatic amines like 4,2-ANP are notorious for their toxicity because the amine's lone electron pair is directly conjugated with the pi-system of the nitrophenol ring. Research demonstrates that 4,2-ANP undergoes autoxidation in the presence of trace metals like Cu(II), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH) 2. This redox cycling leads directly to oxidative DNA damage, marked by the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and subsequent DNA strand breaks 2.

The 4-AMNP Advantage: By contrast, 4-AMNP introduces a methylene bridge between the aromatic ring and the amine group, effectively converting it into an aliphatic (benzylic) amine. This simple structural modification breaks the direct pi-conjugation, significantly altering its oxidation potential. Consequently, 4-AMNP is hypothesized to resist the severe Cu(II)-mediated autoxidation seen in 4,2-ANP, offering a potentially safer scaffold for drug design.

ToxicityPathway A Aminonitrophenol Exposure (4,2-ANP / 4-AMNP) B Cu(II)-Mediated Autoxidation A->B Redox Cycling C ROS Generation (H2O2, •OH) B->C Electron Transfer D Oxidative DNA Damage (8-oxodG Formation) C->D Nucleotide Attack E Cellular Apoptosis & Renal Toxicity D->E Strand Breaks

Fig 1: Metal-mediated autoxidation and oxidative DNA damage pathway of aminonitrophenols.

Experimental Methodologies for Comparative Toxicity

To empirically validate the structural advantages of 4-AMNP over 4,2-ANP and 2,4-ANP, researchers must employ rigorous, self-validating experimental protocols. Standard viability assays often yield false negatives for aromatic amines because standard cell culture media lack sufficient physiological trace metals.

Protocol 1: Cu(II)-Supplemented ROS Kinetic Assay

Causality & Design: Because the toxicity of these isomers is metal-mediated, testing them in isolation fails to mimic the in vivo microenvironment. By intentionally supplementing the assay with Cu(II), we force the autoxidation pathway. Self-Validating System: The inclusion of a Cu(II)-only negative control ensures that any ROS signal is strictly compound-driven, not an artifact of baseline metal toxicity.

  • Cell Seeding: Seed HepG2 (hepatocellular) or HK-2 (renal) cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes at 37°C.

  • Co-Treatment: Aspirate the probe. Treat cells with varying concentrations (10–100 µM) of 4-AMNP, 4,2-ANP, or 2,4-ANP, concurrently spiked with 20 µM CuCl₂.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately and every 30 minutes for 4 hours to capture the autoxidation kinetics.

Protocol 2: Isotope-Dilution LC-MS/MS Quantification of 8-oxodG

Causality & Design: While ROS generation is a proxy, terminal DNA damage is the definitive marker of genotoxicity [[2]](). Self-Validating System: Spiking samples with a heavy-isotope internal standard (¹⁵N₅-8-oxodG) prior to extraction mathematically normalizes any matrix-induced ion suppression or extraction losses, guaranteeing absolute quantification.

  • DNA Extraction: Following a 24-hour compound treatment, extract genomic DNA using a standard column-based kit. Add deferoxamine (100 µM) to all buffers to prevent artificial oxidation during extraction.

  • Enzymatic Digestion: Digest 5 µg of DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase at 37°C for 2 hours.

  • Internal Standard Spike: Add 50 fmol of ¹⁵N₅-8-oxodG to the digested mixture.

  • LC-MS/MS Analysis: Inject the sample onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for 8-oxodG (m/z 284.1 → 168.1) and the internal standard (m/z 289.1 → 173.1).

Workflow Step1 1. Cell Culture (HepG2 / HK-2) Step2 2. Compound Dosing (+ CuCl2 Co-treatment) Step1->Step2 Step3 3. ROS Quantification (DCFDA Assay) Step2->Step3 Step4 4. DNA Extraction & Enzymatic Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (15N5-8-oxodG IS) Step4->Step5

Fig 2: Self-validating experimental workflow for comparative aminophenol toxicity screening.

Conclusion & Lead Optimization Strategy

For drug development professionals, the comparative data underscores a critical strategy in lead optimization: steric and electronic decoupling . The direct aniline structure of 4,2-ANP and 2,4-ANP renders them highly susceptible to redox cycling and subsequent genotoxicity 2, [[3]](). By utilizing 4-(aminomethyl)-2-nitrophenol, chemists can retain the necessary functional handles (amine, nitro, phenol) for downstream synthesis while potentially circumventing the metal-mediated toxicity pathways inherent to classic aromatic amines.

References
  • PubChem (NIH) - 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 URL: [Link]

  • NCBI / IARC - 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(Aminomethyl)-2-nitrophenol: Benchmarking Standard Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of substituted nitrophenols is a critical step in the development of novel compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted nitrophenols is a critical step in the development of novel compounds. Among these, 4-(aminomethyl)-2-nitrophenol serves as a valuable building block, incorporating a reactive primary amine and a nitro group that can be further functionalized. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering a critical evaluation of their respective yields, practical considerations, and underlying chemical principles. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 4-(aminomethyl)-2-nitrophenol can be approached from two main retrosynthetic disconnections. The first and most direct method is the reductive amination of 4-hydroxy-3-nitrobenzaldehyde . This one-pot reaction is attractive for its efficiency and the commercial availability of the starting material. A viable alternative route begins with 4-methyl-2-nitrophenol, proceeding through a benzylic halogenation followed by nucleophilic substitution with an amine source . This two-step process offers a different set of challenges and advantages, particularly concerning the handling of intermediates and reaction conditions. This guide will dissect both methodologies, providing detailed protocols and a comparative analysis to inform your synthetic planning.

Route 1: Reductive Amination of 4-Hydroxy-3-nitrobenzaldehyde

This approach leverages the well-established reductive amination reaction, a cornerstone of amine synthesis. The reaction proceeds via the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the corresponding primary amine.

Chemical Principles and Mechanistic Insight

Reductive amination is a robust and widely utilized transformation in organic synthesis. The reaction is typically carried out in a one-pot fashion, which enhances its efficiency by minimizing the isolation of intermediates. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of 4-hydroxy-3-nitrobenzaldehyde to form a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The choice of reducing agent is critical to the success of the reaction. Milder reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is often carried out in a protic solvent, such as methanol or ethanol, which facilitates both the imine formation and the subsequent reduction.

G start 4-Hydroxy-3-nitrobenzaldehyde imine Imine Intermediate start->imine Condensation ammonia Ammonia (NH3) ammonia->imine product 4-(Aminomethyl)-2-nitrophenol imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Experimental Protocol

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • Ammonium acetate or aqueous ammonia (7 M in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxy-3-nitrobenzaldehyde in methanol. Add 10 equivalents of ammonium acetate or a 7 M solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2.0 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-(aminomethyl)-2-nitrophenol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Expected Yield and Purity

Based on similar reductive aminations of substituted benzaldehydes, this route can be expected to provide moderate to good yields, typically in the range of 60-85%.[1][2] The purity of the final product after chromatographic purification is generally high (>95%).

Route 2: Benzylic Halogenation and Amination of 4-Methyl-2-nitrophenol

An alternative approach to 4-(aminomethyl)-2-nitrophenol begins with the commercially available 4-methyl-2-nitrophenol. This two-step sequence involves the selective halogenation of the benzylic methyl group, followed by a nucleophilic substitution with an amine source.

Chemical Principles and Mechanistic Insight

The first step, benzylic bromination, is a radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux. The stability of the intermediate benzyl radical, due to resonance delocalization with the aromatic ring, is the driving force for the high selectivity of this reaction.

The second step is a standard nucleophilic substitution (Sₙ2) reaction. The benzylic bromide is a good electrophile, and a variety of nitrogen nucleophiles can be used, including ammonia, sodium azide (followed by reduction), or protected amine equivalents like hexamethylenetetramine (in the Sommelet or Delepine reactions). Direct amination with ammonia can sometimes lead to over-alkylation, forming secondary and tertiary amines. Using a large excess of ammonia or a protected amine source can help to minimize these side products.

G start 4-Methyl-2-nitrophenol bromination Benzylic Bromination (NBS, AIBN) start->bromination intermediate 4-(Bromomethyl)-2-nitrophenol bromination->intermediate Radical Substitution amination Amination (e.g., NH3) intermediate->amination product 4-(Aminomethyl)-2-nitrophenol amination->product Nucleophilic Substitution

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-2-nitrophenol

Materials:

  • 4-Methyl-2-nitrophenol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like cyclohexane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methyl-2-nitrophenol in carbon tetrachloride.

  • Add 1.1 equivalents of N-bromosuccinimide and a catalytic amount of AIBN (approximately 0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-2-nitrophenol, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)-2-nitrophenol

Materials:

  • 4-(Bromomethyl)-2-nitrophenol (from Step 1)

  • Aqueous ammonia (concentrated) or a solution of ammonia in methanol

  • Tetrahydrofuran (THF) or methanol

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the crude 4-(bromomethyl)-2-nitrophenol in THF or methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add a large excess (at least 10 equivalents) of concentrated aqueous ammonia or a solution of ammonia in methanol.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Take up the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography as described in Route 1.

Expected Yield and Purity

The benzylic bromination step typically proceeds in high yield (80-95%).[3] The subsequent amination can be more variable, with yields ranging from 50-80%, depending on the extent of over-alkylation. The overall yield for this two-step sequence is likely to be in the range of 40-75%.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Benzylic Halogenation & Amination
Number of Steps One-potTwo steps
Starting Material 4-Hydroxy-3-nitrobenzaldehyde4-Methyl-2-nitrophenol
Typical Overall Yield 60-85%40-75%
Key Reagents Ammonia source, NaBH₄NBS, AIBN, Ammonia source
Safety Considerations Handling of sodium borohydride (flammable solid, reacts with water).Use of a radical initiator (potentially explosive), handling of lachrymatory benzyl bromide intermediate, use of potentially toxic solvents like CCl₄ (alternatives are available).
Purification Single chromatographic purification.Purification may be required after each step, potentially increasing complexity.
Atom Economy Generally higher due to the one-pot nature.Lower due to the two-step process and the generation of byproducts like succinimide.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to 4-(aminomethyl)-2-nitrophenol.

Route 1, the reductive amination of 4-hydroxy-3-nitrobenzaldehyde, stands out as the more efficient and direct method. Its one-pot nature, coupled with generally higher overall yields and simpler purification, makes it the preferred choice for most applications. The ready availability of the starting aldehyde further enhances its attractiveness.

Route 2, involving the benzylic halogenation and subsequent amination of 4-methyl-2-nitrophenol, provides a solid alternative, particularly if the starting material is more readily available or cost-effective in a specific context. However, this two-step process is inherently less atom-economical and may require more extensive purification. The handling of a lachrymatory benzylic bromide intermediate also necessitates appropriate safety precautions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. For routine and efficient synthesis of 4-(aminomethyl)-2-nitrophenol, the reductive amination pathway is highly recommended.

References

  • Gross, F., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2057.
  • Li, G., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(30), 2203892.
  • Heydari, A., et al. (2008). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Chilean Chemical Society, 53(2), 1465-1467.
  • Pawar, S. S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society, 99(10), 100713.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.

Sources

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